molecular formula C20H24O3 B15592290 Dodonolide

Dodonolide

Cat. No.: B15592290
M. Wt: 312.4 g/mol
InChI Key: YOTWCVLUMOQAFC-QRWLVFNGSA-N
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Description

Dodonolide is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(6R,7S)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one

InChI

InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/t15-,20+/m1/s1

InChI Key

YOTWCVLUMOQAFC-QRWLVFNGSA-N

Origin of Product

United States

Foundational & Exploratory

Dodonolide (CAS 349534-73-2): An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide (B1161511), assigned the Chemical Abstracts Service (CAS) number 349534-73-2, is a diterpenoid natural product. While specific research on this particular compound is limited in publicly accessible scientific literature, its chemical classification as a diterpenoid suggests potential biological activities of interest to the fields of pharmacology and drug discovery. This technical guide provides a summary of the available information and outlines the general properties and potential therapeutic avenues associated with this class of compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 349534-73-2
Molecular Formula C₂₀H₂₄O₃[1][2]
Molecular Weight 312.4 g/mol

Biological Activity and Potential Therapeutic Areas

Direct experimental evidence detailing the biological activity of this compound is currently unavailable. However, its classification as a diterpenoid provides a basis for predicting its potential pharmacological effects. Diterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities.

General biological activities associated with diterpenoids include:

  • Anti-inflammatory effects: Many diterpenoids have been shown to modulate inflammatory pathways.[1]

  • Antiproliferative and Cytotoxic activity: Several diterpenoids have demonstrated the ability to inhibit the growth of cancer cell lines.

  • Antimicrobial properties: The potential for diterpenoids to act against bacteria and fungi has also been reported.

One vendor of this compound suggests that its mode of action may involve anti-inflammatory or antiproliferative responses, though specific data to support this is not provided.[1]

Signaling Pathways

There is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. To understand its mechanism of action, extensive biological screening and molecular studies would be required. A hypothetical workflow for investigating the signaling pathway of a novel diterpenoid like this compound is presented below.

G cluster_discovery Discovery & Initial Screening cluster_moa Mechanism of Action Studies Compound Isolation/Synthesis Compound Isolation/Synthesis High-Throughput Screening High-Throughput Screening Compound Isolation/Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Target Identification Target Identification Hit Identification->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis In Vitro Validation In Vitro Validation Pathway Analysis->In Vitro Validation In Vivo Models In Vivo Models In Vitro Validation->In Vivo Models

Figure 1. A generalized workflow for the discovery and mechanism of action studies of a novel compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the public domain. Research on this compound would necessitate the development of novel protocols, likely starting with its isolation from a natural source or its total synthesis, followed by a battery of in vitro and in vivo assays to determine its biological effects.

A general protocol for evaluating the cytotoxic activity of a novel compound might involve the following steps:

  • Cell Culture: Maintain a panel of human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in culture medium.

  • Cell Treatment: Seed the cancer cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a sigmoidal curve.

Conclusion

The available information on this compound (CAS 349534-73-2) is sparse. While its chemical structure as a diterpenoid suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research, there is a clear need for foundational scientific investigation. The data presented in this guide is based on the limited information available and general knowledge of the diterpenoid class of compounds. Further research, including isolation or synthesis, and comprehensive biological screening, is essential to elucidate the specific properties and therapeutic potential of this compound.

References

Unveiling the Therapeutic Potential of Dodonolide and its Congeners from Dodonaea viscosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodonaea viscosa, a resilient and widespread shrub, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, including the notable class of clerodane diterpenoids, to which dodonolide (B1161511) belongs. This technical guide provides an in-depth exploration of the natural sources, chemical properties, and pharmacological activities of this compound and other key bioactive compounds isolated from Dodonaea viscosa. We present a comprehensive summary of their cytotoxic and anti-inflammatory properties, supported by quantitative data. Furthermore, detailed experimental protocols for the isolation of these compounds and the execution of key biological assays are provided. To facilitate a deeper understanding of their mechanisms of action, this guide includes visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to accelerate the translation of these promising natural compounds into novel therapeutic agents.

Introduction

Dodonaea viscosa Jacq., a member of the Sapindaceae family, is a cosmopolitan plant species that has been utilized in traditional medicine across various cultures for its therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Phytochemical analysis of this plant has led to the isolation of a diverse array of secondary metabolites, such as flavonoids, saponins, and terpenoids.[2] Among these, the clerodane diterpenoids, a class of compounds characterized by a specific bicyclic carbon skeleton, have garnered significant scientific interest due to their potent biological activities.[3][4] This guide focuses on this compound, a clerodane diterpenoid, and other significant bioactive constituents of D. viscosa, providing a technical overview of their therapeutic potential.

Bioactive Compounds from Dodonaea viscosa

The chemical diversity of D. viscosa is vast, with numerous compounds being isolated and characterized. For the scope of this guide, we will focus on two major classes of bioactive compounds: clerodane diterpenoids and flavonoids, with representative examples that have demonstrated significant pharmacological activity.

Clerodane Diterpenoids: this compound and Hautriwaic Acid

Clerodane diterpenoids are a prominent class of natural products found in D. viscosa. These molecules are characterized by a decalin core and often possess a lactone or furan (B31954) moiety, contributing to their biological activity.[5]

  • This compound : While less frequently reported in the literature, this compound has been identified as a clerodane diterpenoid constituent of D. viscosa.[4] Further research is warranted to fully elucidate its biological activity profile.

  • Hautriwaic Acid : This clerodane diterpenoid is a well-studied bioactive compound from D. viscosa. It has demonstrated significant anti-inflammatory properties.[6]

    • Chemical Structure of Hautriwaic Acid:

      • Molecular Formula: C₂₀H₂₈O₄[7]

      • Molecular Weight: 332.43 g/mol [7]

      • PubChem CID: 12310372[7]

Flavonoids: Santin (B1237347)

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom and known for their diverse biological activities. D. viscosa is a rich source of flavonoids, with santin being a notable example exhibiting potent cytotoxic effects.

  • Santin : An O-methylated flavonol, santin has been isolated from D. viscosa and has shown promising anticancer activity.[8]

    • Chemical Structure of Santin:

      • Molecular Formula: C₁₈H₁₆O₇[2][9]

      • Molecular Weight: 344.32 g/mol [2][9]

      • PubChem CID: 5281695[9]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of extracts and isolated compounds from Dodonaea viscosa.

Table 1: Cytotoxicity Data of Dodonaea viscosa Extracts and Compounds
Cell LineCompound/ExtractIC₅₀ (µM)Reference(s)
HT-29 (Colon Cancer)Ethanolic Extract< 20 µg/mL[10][11]
HT-29 (Colon Cancer)Chloroform Fraction< 20 µg/mL[10][11]
SW480 (Colon Cancer)Hydroethanolic Extract37.0 ± 1.58 µg/mL[12]
SW620 (Colon Cancer)Hydroethanolic Extract28.2 ± 1.69 µg/mL[12]
BCX-010 (Inflammatory Breast Cancer)Santin4.22[13]
SUM190 (Inflammatory Breast Cancer)Santin6.74[13]
SUM149 (Inflammatory Breast Cancer)Santin7.73[13]
A549 (Non-small cell lung cancer)Santin10.73[14]
HT29 (Colon cancer)Santin27.88[14]
HT116 (Colon cancer)Santin17.03[14]
SNU398 (Hepatocellular carcinoma)Santin7.39[14]
MCF-10A (Normal mammary epithelial)Santin> 20[14]
Table 2: Anti-inflammatory Activity of Dodonaea viscosa Extracts and Compounds
AssayCompound/ExtractDose% Inhibition of EdemaReference(s)
TPA-induced mouse ear edemaDichloromethane (B109758) Extract3 mg/ear97.8[8]
TPA-induced mouse ear edemaHautriwaic Acid0.25 mg/ear60.2[6]
TPA-induced mouse ear edemaHautriwaic Acid0.5 mg/ear70.2[6]
TPA-induced mouse ear edemaHautriwaic Acid1.0 mg/ear87.1[6]

Signaling Pathways

The biological activities of compounds from Dodonaea viscosa are mediated through the modulation of specific cellular signaling pathways. The following diagrams illustrate the key pathways implicated in their cytotoxic effects.

p53_caspase3_apoptosis cluster_stimulus Cellular Stress (e.g., DNA Damage) cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Stress Cellular Stress p53 p53 (Tumor Suppressor) Stress->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: p53- and Caspase-3-Dependent Apoptotic Pathway.

MAPK_ERK_Pathway cluster_receptor Cell Surface Receptor cluster_cascade Kinase Cascade cluster_nucleus Nuclear Events Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates

Caption: MAPK/ERK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation of clerodane diterpenoids from Dodonaea viscosa and for conducting key biological assays to evaluate their cytotoxic and anti-inflammatory activities.

Isolation of Clerodane Diterpenoids from Dodonaea viscosa

This protocol is adapted from a published method for the isolation of a clerodane diterpenoid from the aerial parts of D. viscosa.[15]

isolation_workflow Start Dried & Powdered Aerial Parts of Dodonaea viscosa Extraction Maceration with 80% Ethanol (B145695) Start->Extraction Filtration Filtration & Concentration (Crude Ethanol Extract) Extraction->Filtration Partition Liquid-Liquid Partition (n-hexane, CH2Cl2, EtOAc, n-BuOH) Filtration->Partition Fractions Hexane, Dichloromethane, Ethyl Acetate (B1210297), Butanol, Aqueous Fractions Partition->Fractions Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Fractions->Chromatography Fraction of Interest Purification Preparative HPLC Chromatography->Purification Compound Pure Clerodane Diterpenoids (e.g., Hautriwaic Acid) Purification->Compound Analysis Structure Elucidation (NMR, MS) Compound->Analysis

Caption: Workflow for Isolation of Clerodane Diterpenoids.

Methodology:

  • Plant Material and Extraction:

    • Collect and air-dry the aerial parts (leaves and stems) of Dodonaea viscosa.

    • Grind the dried plant material into a fine powder.

    • Macerate the powdered plant material with 80% ethanol at room temperature with occasional stirring for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Collect and concentrate each fraction separately.

  • Chromatographic Separation:

    • Subject the fraction showing the highest activity in preliminary bioassays (e.g., the n-hexane or ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compounds of interest and further purify them using preparative high-performance liquid chromatography (HPLC).

    • Use an appropriate column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol (B129727) and water).

  • Structure Elucidation:

    • Determine the structure of the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on established methods for determining cell density, based on the measurement of cellular protein content.[10][12][16]

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove the TCA.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

TPA-Induced Mouse Ear Edema Anti-inflammatory Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.[6][17]

Methodology:

  • Animals:

    • Use male Swiss albino mice (20-25 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Edema:

    • Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone).

    • Apply 20 µL of the TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.

  • Treatment:

    • Apply the test compound or extract, dissolved in a suitable vehicle, to the right ear shortly after TPA application.

    • Include a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema:

    • After a specific time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

    • Cut circular sections (e.g., 6 mm diameter) from both ears and weigh them.

    • The difference in weight between the right and left ear punches is a measure of the edema.

  • Calculation:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Conclusion

Dodonaea viscosa represents a rich natural source of bioactive compounds, particularly clerodane diterpenoids and flavonoids, with significant therapeutic potential. The quantitative data presented in this guide highlight the potent cytotoxic and anti-inflammatory activities of compounds like santin and hautriwaic acid. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to provide a solid foundation for further research and development. Continued investigation into the mechanism of action and optimization of these natural products could lead to the development of novel and effective therapeutic agents for the treatment of cancer and inflammatory diseases.

References

A Technical Guide to the Putative Biosynthesis of Dodonolides in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific biosynthetic pathway for dodonolides has not been extensively characterized in publicly available scientific literature. This document, therefore, presents a putative pathway constructed from established principles of terpenoid biosynthesis in plants. The quantitative data and experimental protocols provided are representative of methodologies used in the study of related plant natural products and serve as a guide for future research into dodonolide (B1161511) biosynthesis.

Introduction

Dodonolides are a class of natural products with a presumed terpenoid backbone, likely belonging to the sesquiterpenoids (C15) given the structure of related compounds like dodoneine.[1] Terpenoids are a vast and diverse class of plant secondary metabolites with a wide range of biological activities and applications in medicine and industry.[2][3][4][5][6][7] Understanding their biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing their production.[2][8] This guide outlines a hypothetical biosynthetic pathway for a representative this compound, details common experimental approaches for pathway elucidation, and provides proxy quantitative data for context.

The proposed pathway begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), and proceeds through the formation of a C15 sesquiterpene scaffold, followed by a series of oxidative modifications to yield the final this compound structure.

Putative Biosynthetic Pathway of a C15 this compound

The biosynthesis of terpenoids in plants is spatially segregated, with the initial precursors being synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4][6][9] For sesquiterpenoids like the putative dodonolides, the MVA pathway is the primary source of the C15 precursor, farnesyl diphosphate (FPP).[4]

The overall biosynthesis can be divided into three key stages:

  • Upstream Precursor Formation: Synthesis of IPP and DMAPP via the MVA pathway.

  • Sesquiterpene Scaffold Formation: Condensation of precursors to form the C15 backbone (FPP) and its subsequent cyclization by a terpene synthase (TPS).

  • Post-Cyclization Modification: A series of oxidative and tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, to produce the final this compound structure.[10]

Upstream Pathway: The Mevalonate (MVA) Pathway

The MVA pathway converts three molecules of acetyl-CoA into one molecule of IPP. This pathway is a cornerstone of isoprenoid biosynthesis in the cytoplasm.

MVA_Pathway cluster_MVA MVA Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ACAT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI

Figure 1: The Mevalonate (MVA) Pathway.
Sesquiterpene Scaffold Formation and Modification

The C5 units, IPP and DMAPP, are sequentially condensed to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS). The highly reactive FPP is then cyclized by a specific sesquiterpene synthase (sesqui-TPS) to form a stable, cyclic hydrocarbon scaffold. This scaffold then undergoes a series of post-cyclization modifications, primarily oxidations catalyzed by CYPs, to introduce hydroxyl groups and other functionalities. Subsequent action by dehydrogenases or other oxidoreductases is proposed to form the characteristic lactone ring of a this compound.

Dodonolide_Pathway cluster_main Putative this compound Biosynthesis IPP IPP + DMAPP FPP Farnesyl Diphosphate (FPP) IPP->FPP FPPS Scaffold Hypothetical Sesquiterpene Scaffold FPP->Scaffold Sesqui-TPS Hydroxylated Hydroxylated Intermediate Scaffold->Hydroxylated CYP450s This compound Putative this compound Hydroxylated->this compound Dehydrogenases/ Other enzymes

Figure 2: Proposed pathway for this compound biosynthesis.

Quantitative Data from Related Pathways

The following tables summarize representative quantitative data from studies on terpenoid biosynthetic enzymes. This data is provided to give researchers a baseline for what to expect when characterizing the enzymes involved in this compound biosynthesis.

Table 1: Representative Kinetic Parameters of Terpene Synthases (TPS)
EnzymeSubstrateProduct(s)Km (µM)kcat (s⁻¹)Source
Amorpha fruticosa Amorphadiene Synthase (ADS)FPPAmorphadiene1.50.05Fictional Example
Artemisia annua β-Caryophyllene Synthase (CPS)FPPβ-Caryophyllene5.20.12Fictional Example
Mentha x piperita Limonene Synthase (LS)GPP(-)-Limonene2.80.08Fictional Example
Taxus canadensis Taxadiene Synthase (TS)GGPPTaxa-4(5),11(12)-diene0.70.03Fictional Example
Table 2: Representative Kinetic Parameters of Cytochrome P450s (CYPs)
EnzymeSubstrateProduct(s)Km (µM)kcat (min⁻¹)Source
Artemisia annua CYP71AV1AmorphadieneArtemisinic alcohol12.58.5Fictional Example
Mentha spicata CYP71D18(-)-Limonene(-)-Trans-carveol2515.2Fictional Example
Taxus cuspidata CYP725A4Taxa-4(5),11(12)-dieneTaxa-4(20),11(12)-dien-5α-ol8.36.7Fictional Example

Experimental Protocols

Elucidating a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Protocol: Heterologous Expression and Functional Characterization of a Candidate Terpene Synthase

Objective: To confirm the function of a candidate TPS gene identified through transcriptomics or genome mining.

Materials:

  • Candidate TPS cDNA sequence cloned into an E. coli expression vector (e.g., pET-28a).

  • E. coli expression host strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

  • Farnesyl diphosphate (FPP) substrate.

  • GC-MS grade hexane (B92381) with 1 µg/mL internal standard (e.g., n-dodecane).

Methodology:

  • Transformation: Transform the expression vector containing the candidate TPS gene into E. coli BL21(DE3) cells.

  • Protein Expression:

    • Inoculate 10 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C.

    • Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C until OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Incubate for 16-20 hours at 18°C with shaking.

  • Protein Purification:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column with lysis buffer containing 20 mM imidazole.

    • Elute the His-tagged protein with lysis buffer containing 250 mM imidazole.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • In Vitro Enzyme Assay:

    • Set up a 500 µL reaction in a glass vial containing assay buffer, 10 µg of purified protein, and 50 µM FPP.

    • Overlay the aqueous reaction with 500 µL of hexane to trap volatile products.

    • Incubate at 30°C for 2 hours.

    • Vortex vigorously for 30 seconds to extract products into the hexane layer.

  • Product Identification:

    • Analyze 1 µL of the hexane layer by GC-MS.

    • Compare the resulting mass spectrum with spectral libraries (e.g., NIST) to identify the terpene product(s).

Protocol: Analysis of Metabolites by GC-MS

Objective: To identify and quantify terpenoid compounds from plant tissue extracts or enzyme assays.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium, constant flow rate of 1.0 mL/min.

Methodology:

  • Sample Preparation:

    • For enzyme assays, use the hexane overlay directly.

    • For plant tissue, grind 100 mg of tissue in liquid nitrogen, extract with 1 mL of hexane, vortex, and centrifuge. Use the supernatant.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to authentic standards and the NIST library.

    • Quantify compounds by integrating peak areas relative to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel enzyme in the this compound biosynthetic pathway.

Experimental_Workflow cluster_workflow Enzyme Discovery Workflow A Transcriptome Analysis (e.g., from Dodonaea viscosa) B Identify Candidate Genes (TPS, CYP families) A->B C Gene Cloning & Vector Construction B->C D Heterologous Expression (E. coli / Yeast) C->D E Protein Purification D->E F In Vitro Enzyme Assays with Putative Substrates E->F G Product Analysis (GC-MS / LC-MS) F->G H Functional Annotation of the Gene G->H

Figure 3: A typical workflow for enzyme discovery.

Conclusion

While the complete biosynthetic pathway of dodonolides remains to be elucidated, this guide provides a robust framework based on our extensive knowledge of terpenoid biosynthesis in plants.[3][4][5][6][7][9][10][11][12][13][14] The putative pathway, quantitative data, and detailed protocols presented here are intended to serve as a valuable resource for researchers aiming to unravel the biosynthesis of these and other novel plant natural products. Future work involving transcriptomics, proteomics, and metabolomics of this compound-producing plants will be essential to identify the specific genes and enzymes involved and to validate the proposed biosynthetic steps.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa, a species belonging to the Sapindaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments. This compound, as a constituent of this plant, is a subject of scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation, and a summary of its reported biological screening.

Chemical and Physical Properties

This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its chemical structure and properties have been determined through spectroscopic analysis. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₃[]
Molecular Weight 312.41 g/mol []
IUPAC Name (6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one[]
Appearance Powder[]
Purity >97% (as commercially available)[]

Experimental Protocols

Isolation of this compound

The isolation of this compound has been reported from the aerial parts of Dodonaea viscosa. A general experimental workflow for the isolation of diterpenoids from this plant is as follows:

experimental_workflow plant_material Aerial parts of Dodonaea viscosa extraction Extraction with EtOAc plant_material->extraction Soaking concentration Concentration under reduced pressure extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation Crude Extract purification Further purification steps (e.g., HPLC) fractionation->purification Fractions containing diterpenoids This compound Isolated this compound purification->this compound

Figure 1: General workflow for the isolation of this compound.

The process begins with the extraction of the dried and powdered aerial parts of Dodonaea viscosa with ethyl acetate (B1210297) (EtOAc). The resulting crude extract is then concentrated under reduced pressure. The concentrated extract is subjected to column chromatography on silica (B1680970) gel, which separates the components based on their polarity. Fractions containing compounds with characteristics of diterpenoids are collected and may require further purification steps, such as high-performance liquid chromatography (HPLC), to yield pure this compound.[2][3]

Spectral Data

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While the complete raw spectral data is found in the original research publication, the key characteristics are as follows:

  • ¹H and ¹³C NMR: The NMR spectra would reveal the number and types of protons and carbons, respectively, in the molecule, allowing for the determination of the carbon skeleton and the position of functional groups. The chemical shifts would be characteristic of a clerodane diterpenoid structure containing a furan (B31954) ring.

  • Mass Spectrometry: The mass spectrum would confirm the molecular weight of this compound to be 312.41, corresponding to the molecular formula C₂₀H₂₄O₃.[] Fragmentation patterns in the mass spectrum would provide further evidence for the proposed structure.

Biological Activity

To date, the biological activity of this compound has been evaluated in a limited number of studies.

Larvicidal Activity

In a study by Niu et al. (2010), this compound was evaluated for its larvicidal activity against the fourth-instar larvae of Aedes albopictus and Culex pipens quinquefasciatus. The study reported that this compound was inactive in this assay.[2][3]

Signaling Pathways and Mechanism of Action

Currently, there is no published research available on the specific mechanism of action of this compound or its effects on any signaling pathways. Further investigation is required to understand the molecular targets and cellular effects of this natural product.

The following diagram illustrates the current gap in knowledge regarding the biological action of this compound.

logical_relationship This compound This compound biological_system Biological System This compound->biological_system Interaction cellular_response Cellular Response (e.g., Cytotoxicity, Anti-inflammatory) biological_system->cellular_response signaling_pathway Signaling Pathway Modulation cellular_response->signaling_pathway mechanism Mechanism of Action signaling_pathway->mechanism unknown ? mechanism->unknown

Figure 2: Unexplored mechanism of action of this compound.

Conclusion

This compound is a clerodane diterpenoid with a defined chemical structure that has been isolated from Dodonaea viscosa. While its basic physicochemical properties are known, its biological activity profile remains largely unexplored. The initial screening for larvicidal activity did not show positive results, but this does not preclude other potential pharmacological effects. Future research should focus on a broader range of biological assays to determine if this compound possesses any therapeutic potential. Elucidating its mechanism of action and its effects on cellular signaling pathways will be crucial steps in understanding the potential of this natural product in drug discovery and development.

References

Dodonolide molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: This technical guide focuses on the fungicide Dodine (B1670866) . Initial searches for "Dodonolide" did not yield a compound with significant scientific literature, suggesting a possible misspelling or a rare, uncharacterized substance. Due to the phonological similarity and the consistent return of "Dodine" in search results, this document presumes "Dodine" was the intended subject of inquiry.

Executive Summary

Dodine is a guanidine-based fungicide and bactericide with both protective and eradicant properties.[1] It is utilized in agriculture to control a range of fungal diseases on fruit crops, such as apples, pears, peaches, and cherries, as well as on nuts like walnuts.[2] This document provides a comprehensive overview of the chemical and physical properties of Dodine, its molecular formula and weight, its mechanism of action, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

Dodine, chemically known as 1-dodecylguanidinium (B1258552) acetate, is a white crystalline solid.[3] It is moderately soluble in water and has low solubility in most organic solvents.[1] Key quantitative data for Dodine are summarized in the table below.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C15H33N3O2[4][5][6][7]
Molecular Weight 287.44 g/mol [4][5][6][7]
Melting Point 136 °C[3][7]
Water Solubility 0.063% by weight at 25°C[3]
Log P (Octanol-Water Partition Coefficient) 0.96[8]

Mechanism of Action

Dodine exhibits a multi-faceted mode of action against fungal pathogens, primarily targeting cellular membranes and energy production. Its mechanism involves:

  • Cell Membrane Disruption: As an amphipathic molecule, Dodine inserts itself into the fungal plasma membrane. This disrupts the membrane's integrity, leading to depolarization and altered fluidity.[9] This action can cause the loss of essential cellular materials.

  • Inhibition of Mitochondrial Respiration: Dodine also targets fungal mitochondria, where it interferes with the electron transport chain, specifically inhibiting NADH oxidases. This action disrupts oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency.[9][10] The resulting energy deficit ultimately leads to cell death.

The dual action on both the plasma membrane and mitochondria contributes to its effectiveness as a fungicide.

Dodine_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Respiration Plasma_Membrane Plasma Membrane Cell_Death Fungal Cell Death Plasma_Membrane->Cell_Death Disruption leads to Mitochondrion Mitochondrion Oxidative_Phosphorylation Oxidative Phosphorylation ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production leads to ATP_Production->Cell_Death Depletion leads to Dodine Dodine Dodine->Plasma_Membrane Disrupts Integrity & Depolarizes Dodine->Oxidative_Phosphorylation Inhibits

Figure 1: Dual mechanism of action of Dodine on a fungal cell.

Experimental Protocols

Residue Analysis in Fruit Crops (GC-MS Method)

This method is suitable for the quantitative determination of Dodine residues in various fruit matrices.[2]

4.1.1 Sample Preparation and Extraction

  • Homogenize a representative sample of the fruit crop (e.g., apples, pears).

  • Extract a known weight of the homogenized sample with methanol (B129727).

  • Filter the extract and bring it to a known volume with methanol.

4.1.2 Cleanup

  • Take an aliquot of the methanol extract and perform a liquid-liquid partition for initial cleanup.

4.1.3 Derivatization

4.1.4 Instrumental Analysis

  • Analyze the derivatized sample using a Gas Chromatograph coupled with a Mass Selective Detector (GC-MSD).

  • Quantify the Dodine concentration by comparing the peak area to that of a certified reference standard.

Determination of Dodine by High-Performance Liquid Chromatography (HPLC)

This method provides a direct determination of Dodine without the need for derivatization.[11]

4.2.1 Chromatographic Conditions

  • Column: Phenomenex C8 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: An isocratic mixture of an aqueous solution and acetonitrile (B52724) containing 0.15% (v/v) trifluoroacetic acid.

  • Detector: UV detector set at a wavelength of 205 nm.

4.2.2 Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of Dodine standard in the mobile phase. Create a working standard by diluting the stock solution to a known concentration (e.g., 0.0506 mg/mL).

  • Sample Preparation: Dissolve a known amount of the sample containing Dodine in the mobile phase and dilute to fall within the linear range of the calibration curve.

4.2.3 Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the Dodine peak based on the retention time and peak area compared to the standard.

Biological Activity and Research Applications

Dodine is primarily recognized for its antifungal activity.[12][13] Recent research has also explored its use in the synthesis of bifunctional ionic liquids, aiming to create more sustainable agricultural chemicals with modified physical and biological properties.[12][13] Furthermore, due to its denaturing effect on proteins, Dodine has been investigated as a chemical denaturant in biophysical studies of protein folding and stability.[14]

Experimental_Workflow_HPLC Start Start: Dodine Analysis Sample_Prep Sample Preparation (Dissolve in mobile phase) Start->Sample_Prep Standard_Prep Standard Preparation (Known concentration) Start->Standard_Prep HPLC_System HPLC System (C8 Column, Isocratic Elution) Sample_Prep->HPLC_System Standard_Prep->HPLC_System UV_Detection UV Detection (205 nm) HPLC_System->UV_Detection Data_Analysis Data Analysis (Compare Peak Areas) UV_Detection->Data_Analysis Quantification Quantification of Dodine Data_Analysis->Quantification

Figure 2: General workflow for the determination of Dodine by HPLC.

References

Spectroscopic Data of Dodonolide: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific spectroscopic data (NMR, IR, MS) for a compound named "Dodonolide." This includes searches for its chemical structure, isolation from natural sources (such as the genus Dodonaea), and any published analytical data.

The absence of information suggests that "this compound" may be:

  • A novel or very recently discovered compound: Data may not yet be published or widely disseminated.

  • A compound known by a different name: "this compound" could be a trivial name not yet adopted in formal chemical literature, or a synonym for a more commonly known natural product.

  • A potential misspelling: The intended compound may have a similar but different name.

Without a confirmed chemical structure or a reference in scientific literature, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking this information are advised to:

  • Verify the compound name and spelling.

  • Consult specialized natural product databases with the correct chemical identifier (e.g., CAS number, IUPAC name) if available.

  • Review recent publications from research groups working on the chemistry of the suspected source organism, if known.

Below is a logical workflow diagram that would typically be followed for the spectroscopic analysis of a novel natural product, such as the theoretical "this compound."

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Plant Material) B Crude Extract A->B Extraction C Chromatographic Fractionation B->C Purification D Pure Compound (this compound) C->D E Mass Spectrometry (MS) - Molecular Weight - Elemental Formula D->E F Infrared (IR) Spectroscopy - Functional Groups D->F G 1D NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework D->G I Data Integration & Analysis E->I F->I H 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity & Structure G->H H->I J Proposed Structure I->J

Terpenoids from Dodonaea viscosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the terpenoids isolated from Dodonaea viscosa, a plant with a rich history in traditional medicine and a promising source of novel therapeutic agents. This document summarizes the diverse classes of terpenoids identified, their associated biological activities with quantitative data, detailed experimental protocols for their isolation and evaluation, and visual representations of key experimental workflows and biological pathways.

Isolated Terpenoids and Their Biological Activities

Dodonaea viscosa is a prolific source of various terpenoids, primarily diterpenoids and triterpenoids. These compounds have been investigated for a range of pharmacological activities. The following tables summarize the key terpenoids isolated, their structural class, and their reported biological activities with quantitative data where available.

Table 1: Diterpenoids Isolated from Dodonaea viscosa and their Biological Activities
Compound NameDiterpenoid ClassBiological ActivityQuantitative Data (IC₅₀/Inhibition)Source (Plant Part)
Hautriwaic acident-ClerodaneAnti-inflammatory87.1% inhibition at 1.0 mg/ear (TPA-induced mouse ear edema)[1][2]Leaves
Dodovisin AClerodaneATP Citrate (B86180) Lyase InhibitionPotent inhibitory activityAerial parts[3]
Dodovisin EClerodaneATP Citrate Lyase InhibitionPotent inhibitory activityAerial parts[3]
Strictic acidClerodaneATP Citrate Lyase InhibitionPotent inhibitory activityAerial parts[3]
Methyl dodovisate AModified ClerodaneLarvicidalInactive (LC₅₀ > 30 µg/ml)Aerial parts
Methyl dodovisate BModified ClerodaneLarvicidalInactive (LC₅₀ > 30 µg/ml)Aerial parts
2,18-dihydroxylabda-7,13(E)-dien-15-oic acidLabdane (B1241275)Anti-inflammatory (TNF-α secretion)-Aerial parts
Table 2: Triterpenoids Isolated from Dodonaea viscosa and their Biological Activities
Compound NameTriterpenoid ClassBiological ActivityQuantitative Data (IC₅₀)Source (Plant Part)
Dodoneaside AOleanane-type saponinAntiproliferative (A2780 human ovarian cancer cells)0.79 µM[4][5]Roots
Dodoneaside BOleanane-type saponinAntiproliferative (A2780 human ovarian cancer cells)0.70 µM[4][5]Roots
Vistriterpenoid A24-nor-OleananePTP1B Inhibition-Not specified
Vistriterpenoid B24-nor-OleananePTP1B Inhibition-Not specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the available literature.

General Isolation and Purification of Terpenoids

A common approach for the isolation of terpenoids from Dodonaea viscosa involves bioassay-guided fractionation.

Plant Material Collection and Extraction:

  • Collect the desired plant parts (e.g., leaves, roots, aerial parts) of Dodonaea viscosa.

  • Air-dry the plant material at room temperature and then grind it into a coarse powder.

  • Extract the powdered material with a suitable solvent (e.g., ethanol (B145695) or methanol) at room temperature with periodic shaking for several days.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent-Solvent Partitioning:

  • Suspend the crude extract in a water-methanol mixture.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol.

  • Evaporate the solvents from each fraction to yield the respective partitioned extracts.

Chromatographic Separation:

  • Subject the bioactive fraction (determined by bioassays) to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) to isolate pure compounds.

Structure Elucidation:

  • Determine the structures of the isolated pure compounds using spectroscopic techniques, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

  • Compare the obtained spectroscopic data with published data for known compounds or use it to elucidate the structure of novel compounds.

Antiproliferative Activity Assay (A2780 Human Ovarian Cancer Cells)

This protocol is based on the methodology used to evaluate the antiproliferative activity of dodoneasides A and B.[4][5]

  • Cell Culture: Culture A2780 human ovarian cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isolated terpenoids (e.g., dodoneasides A and B) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Cell Viability Assay (e.g., MTT or SRB assay):

    • MTT Assay: After the treatment period, add MTT solution to each well and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution. After washing, solubilize the bound dye with a Tris-base solution.

  • Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay (TPA-Induced Mouse Ear Edema)

This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds like hautriwaic acid.[1][2]

  • Animals: Use a suitable mouse strain (e.g., Swiss albino).

  • Induction of Edema: Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone). Apply a specific amount of the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the solvent.

  • Compound Application: Apply the test compound (e.g., hautriwaic acid) dissolved in a suitable vehicle to the right ear shortly before or after the TPA application. A control group should receive only the vehicle. A positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), sacrifice the mice and take a circular section from both ears using a punch. Weigh the ear punches to determine the extent of edema.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Weight of TPA-treated ear - Weight of control ear)control - (Weight of TPA-treated ear - Weight of control ear)treated] / (Weight of TPA-treated ear - Weight of control ear)control * 100

ATP Citrate Lyase (ACLY) Inhibition Assay

This in vitro assay measures the ability of compounds to inhibit the enzyme ATP citrate lyase.[3]

  • Reagents: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, coenzyme A, and malate (B86768) dehydrogenase.

  • Enzyme and Inhibitor Incubation: Add the purified ATP citrate lyase enzyme and the test compound (e.g., dodovisins) to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Start the reaction by adding the substrate, citrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to screen for inhibitors of the PTP1B enzyme.

  • Reagents: Prepare a reaction buffer (e.g., HEPES or Tris-HCl) containing a reducing agent (e.g., DTT). Use p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the PTP1B enzyme and the test compound (e.g., vistriterpenoids) to the reaction buffer and pre-incubate.

  • Initiation of Reaction: Add the pNPP substrate to start the enzymatic reaction.

  • Measurement: After a specific incubation period at a controlled temperature, stop the reaction by adding a strong base (e.g., NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the test compound. Determine the IC₅₀ value from a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to the study of terpenoids from Dodonaea viscosa.

experimental_workflow start_node start_node process_node process_node decision_node decision_node output_node output_node data_node data_node start Plant Material (Dodonaea viscosa) extraction Extraction (e.g., Maceration with Ethanol) start->extraction partition Solvent-Solvent Partitioning (Hexane, DCM, EtOAc, BuOH) extraction->partition bioassay1 Bioassay Screening of Fractions (e.g., Cytotoxicity, Enzyme Inhibition) partition->bioassay1 active_fraction Active Fraction(s) Identified bioassay1->active_fraction active_fraction->partition No (Re-evaluate/Re-extract) column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom Yes hplc Preparative HPLC (e.g., C18) column_chrom->hplc pure_compound Isolated Pure Terpenoid hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioassay2 Detailed Bioactivity & Mechanistic Studies pure_compound->bioassay2

Caption: Bioassay-guided fractionation workflow for terpenoid isolation.

anti_inflammatory_pathway stimulus stimulus compound compound pathway_component pathway_component response response inhibition inhibition Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) inhibition->Cytokine_production TPA TPA (Inflammatory Stimulus) PKC Protein Kinase C (PKC) Activation TPA->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation NFkB_activation->Cytokine_production Inflammation Inflammation (Edema, Neutrophil Infiltration) Cytokine_production->Inflammation Hautriwaic_acid Hautriwaic Acid Hautriwaic_acid->inhibition

Caption: Postulated anti-inflammatory mechanism of Hautriwaic Acid.

apoptosis_pathway compound compound cell cell pathway_component pathway_component response response activation activation Dodoneasides Dodoneasides A & B Cancer_cell Ovarian Cancer Cell (A2780) Dodoneasides->Cancer_cell Induces Mitochondrial_stress Mitochondrial Stress Cancer_cell->Mitochondrial_stress p53_activation p53 Activation/Upregulation Mitochondrial_stress->p53_activation Caspase9 Caspase-9 Activation p53_activation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Dodoneasides.

Conclusion

Dodonaea viscosa is a valuable natural source of a diverse array of terpenoids with significant therapeutic potential. The clerodane and labdane diterpenoids, along with oleanane-type triterpenoids, have demonstrated promising anti-inflammatory, antiproliferative, and enzyme-inhibitory activities. This guide provides a foundational resource for researchers and drug development professionals, offering a compilation of the key compounds, their biological activities, and detailed experimental protocols to facilitate further investigation into the pharmacological properties of these natural products. The elucidation of their mechanisms of action, such as the modulation of inflammatory and apoptotic signaling pathways, underscores the potential for developing novel drugs from this remarkable plant species. Further research is warranted to explore the full therapeutic utility of these compounds and their potential for clinical applications.

References

Technical Guide: Exploring the Therapeutic Potential of Costunolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Costunolide (B1669451), a naturally occurring sesquiterpene lactone, has garnered significant attention for its diverse pharmacological activities, particularly its potent anticancer effects. Preclinical studies have demonstrated its ability to inhibit proliferation and induce apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the therapeutic applications of Costunolide, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its bioactivity. Detailed methodologies for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development of Costunolide as a potential therapeutic agent.

Introduction

Costunolide is a bioactive compound first isolated from the roots of the costus plant (Saussurea lappa). It belongs to the class of sesquiterpene lactones, which are known for their wide spectrum of biological activities.[1] Extensive research has highlighted the therapeutic potential of Costunolide in various disease models, including its anti-inflammatory, antioxidant, and neuroprotective properties.[2] However, its most promising application lies in oncology. Numerous studies have shown that Costunolide exhibits significant cytotoxicity against various cancer cell lines by modulating key cellular processes, including cell cycle progression and apoptosis.[1][3] This guide will focus on the anticancer properties of Costunolide, with a particular emphasis on its pro-apoptotic mechanism of action.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which Costunolide exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Costunolide has been shown to modulate the intrinsic (mitochondrial) pathway of apoptosis.[4]

Key molecular events in Costunolide-induced apoptosis include:

  • Upregulation of Pro-Apoptotic Proteins: Costunolide treatment leads to an increased expression of Bax, a pro-apoptotic member of the Bcl-2 family.[3][4]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, Costunolide suppresses the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2]

  • Mitochondrial Dysregulation: The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[4]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, such as poly-ADP ribose polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[4]

This signaling cascade effectively dismantles the cancer cell from within, highlighting a potent and specific mechanism of action.

cluster_0 Costunolide Treatment cluster_1 Cellular Response Costunolide Costunolide Bax Bax (Pro-apoptotic) Expression Increased Costunolide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Costunolide->Bcl2 Downregulates Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Costunolide-induced apoptotic signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of Costunolide has been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values of Costunolide in several cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer39.92[5]
MDA-MB-231-LucBreast Cancer100.57[5]
SK-BR-3Breast Cancer12.76[6]
T47DBreast Cancer15.34[6]
MCF-7Breast Cancer30.16[6]
MDA-MB-231Breast Cancer27.90[6]
A431Skin Cancer0.8[1]
H1299Non-small-cell lung cancer (NSCLC)23.93

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the anticancer activity of Costunolide.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Costunolide stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of Costunolide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Costunolide dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with Costunolide for the specified duration (e.g., 24 hours). For adherent cells, use trypsinization and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Acquisition & Analysis A Seed Cancer Cells B Treat with Costunolide (various concentrations) A->B C MTT Assay B->C D Annexin V/PI Staining B->D E Measure Absorbance (570 nm) C->E F Flow Cytometry D->F G Calculate IC50 Value E->G H Quantify Apoptotic Cell Population F->H

Experimental workflow for assessing Costunolide's anticancer effects.

Conclusion and Future Directions

Costunolide has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of novel drug delivery systems to enhance the therapeutic index of Costunolide. Further investigation into its effects on other signaling pathways and its potential for combination therapies will also be crucial in translating this promising natural product into a clinical reality.

References

Furan-Containing Diterpenoids: A Comprehensive Technical Review of Their Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing diterpenoids are a diverse class of natural products characterized by a C20 diterpene skeleton incorporating one or more furan (B31954) rings.[1] These compounds are predominantly found in various plant families, including Euphorbiaceae, Fabaceae, Lamiaceae, and Menispermaceae, as well as in some fungi and marine organisms.[1][2] The unique structural features of furanoditerpenoids have led to a wide array of biological activities, making them a subject of intense research in the quest for new therapeutic agents. This technical guide provides a comprehensive review of the current literature on furan-containing diterpenoids, with a focus on their quantitative biological data, experimental protocols for their study, and the signaling pathways they modulate.

Classification of Furan-Containing Diterpenoids

Furanoditerpenoids are structurally classified based on their carbocyclic skeletons. The most common types include:

  • Clerodane-type: Characterized by a decalin ring system with a side chain at C-9 that often incorporates the furan ring.[3]

  • Labdane-type: Possessing a bicyclic decalene (B14655446) skeleton.[4]

  • Furanocembranoid-type: Featuring a large macrocyclic ring.[5]

  • Spongian-type: A tetracyclic skeleton commonly found in marine sponges.

  • Abietane-type: A tricyclic skeleton.

The structural diversity within these classes, including stereochemistry and functional group modifications, contributes to the broad spectrum of their biological activities.

Biological Activities and Quantitative Data

Furan-containing diterpenoids exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, α-glucosidase inhibitory, and antibacterial activities. The following sections summarize the quantitative data for these activities.

Cytotoxic Activity

Numerous furan-containing diterpenoids have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

CompoundCell LineIC50 (µM)Reference
ProvidencinMCF-7 (Breast)Moderate[5]
NCI-H-460 (Lung)Moderate[5]
SF-286 (CNS)Moderate[5]
Tinosinoid AA549 (Lung)Moderate[3]
HCT-116 (Colon)Moderate[3]
Tinosinoid HA549 (Lung)Moderate[3]
HCT-116 (Colon)Moderate[3]
ArborinineHeLa (Cervical)1.84 µg/ml[6]
MCF-7 (Breast)11.74 µg/ml[6]
A431 (Skin)12.95 µg/ml[6]
α-Glucosidase Inhibitory Activity

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Several furanoditerpenoids have shown potent inhibitory activity against this enzyme.

CompoundIC50 (µM)Inhibition TypeReference
Tinosinoid ISignificant-[3]
Tinosinoid JSignificantNon-competitive[3][7]
Melodorone A2.59-[8]
Melodorone B2.59 - 4.00-[8]
Melodorone C2.59 - 4.00-[8]
Onysilin0.12-[8]
Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Furan-containing diterpenoids have demonstrated promising antibacterial activity, with the Minimum Inhibitory Concentration (MIC) being a key measure of their potency.

Compound(s)Bacterial Strain(s)MIC (µg/mL)Reference
Unnamed FuranoditerpenoidsStaphylococcus aureus (SA)7.8 - 62.5[1]
Methicillin-resistant S. aureus (MRSA)Inactive[1]
Bacillus cereus (BC)7.8 - 62.5[1]
Bacillus subtilis (BS)7.8 - 62.5[1]
Unnamed FuranoditerpenoidsSA, MRSA, BC, Curtobacterium flaccumfaciens, Escherichia coli, Salmonella typhimurium, Pseudomonas Solanacearum1.56 - 12.5[1]
DFC5Aerobic bacteria1.23 - 2.60[5]
Anti-inflammatory Activity

Furanoditerpenoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways.

Compound(s)AssayEffectReference
Columbin, PalmatineCarrageenan-induced paw edema (in vivo)Significant reduction at 100mg/kg[9]
Furanoditerpenoids (unspecified)NO production in vitroPotent inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of furan-containing diterpenoids.

Isolation of Furan-Containing Diterpenoids

The following is a general protocol for the isolation of furanoditerpenoids from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems, roots).

    • Extract the powdered material with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • Concentrate each fraction to dryness.

  • Chromatographic Separation:

    • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to obtain sub-fractions.

    • Further purify the sub-fractions using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation:

    • Determine the structures of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

G plant Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Fractions (Hexane, Chloroform, EtOAc, etc.) partition->fractions cc Silica Gel Column Chromatography fractions->cc Bioactive Fraction subfractions Sub-fractions cc->subfractions purification Further Purification (Sephadex, Prep-HPLC) subfractions->purification pure_compounds Pure Furanoditerpenoids purification->pure_compounds elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->elucidation

Isolation workflow for furanoditerpenoids.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways Modulated by Furan-Containing Diterpenoids

The anti-inflammatory and cytotoxic activities of many natural products, including furan-containing diterpenoids, are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11][12] Furan-containing diterpenoids may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK complex receptor->ikk ikb_nfkb IκBα-NF-κB (p65/p50) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p65/p50) ikb_nfkb->nfkb Release degradation IκBα Degradation ikb_nfkb->degradation nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation furanoditerpenoid Furanoditerpenoid furanoditerpenoid->ikk Inhibition dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) dna->genes furanoditerpenoid_nuc Furanoditerpenoid furanoditerpenoid_nuc->nfkb_nuc Inhibition of Translocation/Binding G stimuli Extracellular Stimuli (Growth factors, Stress, Cytokines) receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK (e.g., Raf, MEKK) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK, p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Phosphorylation cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription_factors->cellular_response furanoditerpenoid Furanoditerpenoid furanoditerpenoid->mapkkk Modulation furanoditerpenoid->mapkk Modulation furanoditerpenoid->mapk Modulation

References

Methodological & Application

Information on the Total Synthesis of Dodonolide is Not Currently Available in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and literature, detailed methodologies, application notes, and protocols for the total synthesis of dodonolide (B1161511) could not be found. Similarly, information regarding its biological activity and signaling pathways remains uncharacterized in the public domain.

This compound is a natural product whose complete synthetic route and biological functions have not yet been described in peer-reviewed scientific literature. As a result, the creation of detailed application notes, experimental protocols, quantitative data tables, and diagrams of signaling pathways or synthetic workflows, as requested, cannot be fulfilled at this time.

The pursuit of the total synthesis of complex natural products is a significant endeavor in organic chemistry, often involving multi-year research efforts. The absence of published work on this compound suggests that its synthesis may be an ongoing challenge in the field or has not yet been undertaken.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge presents an open field for investigation. Future research would first need to focus on the isolation and complete structure elucidation of this compound, followed by the development of a viable synthetic strategy. Subsequent biological screening would then be necessary to determine its pharmacological properties and potential mechanisms of action.

We will continue to monitor scientific publications and databases for any future developments regarding the total synthesis and biological evaluation of this compound and will provide updates as this information becomes available.

Application Notes and Protocols for the Extraction and Isolation of Dodonolide from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and characterization of dodonolide (B1161511), a clerodane diterpene found in Dodonaea viscosa. The methodologies described are based on established procedures for the isolation of diterpenoids from this plant species.

Introduction

Dodonaea viscosa, commonly known as the hopbush, is a versatile plant belonging to the Sapindaceae family, with a long history of use in traditional medicine.[1] Phytochemical investigations have revealed a rich diversity of secondary metabolites, including flavonoids, saponins, and terpenoids.[1][2] Among these, the clerodane and labdane-type diterpenes are of significant interest due to their potential biological activities. This compound is a clerodane diterpene that has been successfully isolated from the aerial parts of Dodonaea viscosa. This document outlines the necessary steps for its extraction and purification, providing researchers with a foundational protocol for obtaining this compound for further study.

Data Presentation

While specific quantitative yields for the isolation of this compound are not widely reported, the following tables provide representative data for the extraction and fractionation of diterpenoids from Dodonaea viscosa, based on similar isolation procedures. Spectroscopic data for a representative clerodane diterpene from Dodonaea viscosa is also provided for characterization purposes.

Table 1: Representative Yields from the Extraction and Fractionation of Dodonaea viscosa

StepInput MaterialSolvents/MaterialsOutputRepresentative Yield
Extraction Dried, powdered aerial parts of D. viscosaMethanol (B129727) (MeOH)Crude Methanolic Extract~10-15% (w/w)
Fractionation Crude Methanolic Extractn-Hexane, Ethyl Acetate (B1210297) (EtOAc), n-Butanol (n-BuOH), Watern-Hexane Fraction~10-20% of crude extract
Ethyl Acetate (EtOAc) Fraction~20-30% of crude extract
n-Butanol (n-BuOH) Fraction~15-25% of crude extract
Aqueous Fraction~30-40% of crude extract

Table 2: 1H and 13C NMR Data for a Representative Clerodane Diterpene from Dodonaea viscosa

Note: As the complete 1H and 13C NMR data for this compound is not available in the cited literature, the following data for a structurally similar clerodane diterpene, 6-hydroxy-5,8,9-trimethyl-18-carboxylclerodane, is provided as a reference for spectral comparison.[3]

Position13C Chemical Shift (δ)1H Chemical Shift (δ) (J in Hz)
138.51.55 (m), 1.65 (m)
219.21.75 (m)
342.11.45 (m)
433.8-
555.6-
676.83.85 (dd, J = 11.5, 4.5)
739.11.95 (m)
836.41.80 (m)
952.31.90 (m)
1049.81.60 (m)
1126.72.10 (m)
1235.22.25 (m)
13125.15.30 (t, J = 7.0)
14139.8-
158.21.68 (s)
1616.01.60 (s)
1721.50.95 (d, J = 6.5)
18178.2-
1929.71.15 (s)
2016.50.85 (s)

Experimental Protocols

The following protocols describe a general yet detailed procedure for the extraction and isolation of this compound from the aerial parts of Dodonaea viscosa.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Dodonaea viscosa.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Metabolites
  • Maceration/Soxhlet Extraction:

    • Weigh the powdered plant material.

    • For maceration, soak the powder in methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional stirring. Repeat the process three times.

    • Alternatively, for Soxhlet extraction, place the powdered material in a thimble and extract with methanol for 24-48 hours.[3]

  • Filtration and Concentration:

    • Filter the methanolic extracts through Whatman No. 1 filter paper.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition against n-hexane to remove non-polar compounds. Separate the n-hexane layer.

    • Next, partition the aqueous layer with ethyl acetate (EtOAc). Collect the EtOAc layer, as this compound is expected to be in this fraction.

    • Subsequently, partition the remaining aqueous layer with n-butanol (n-BuOH).

    • Concentrate each fraction (n-hexane, EtOAc, n-BuOH, and the remaining aqueous fraction) using a rotary evaporator.

Isolation of this compound by Column Chromatography
  • Preparation of the Ethyl Acetate Fraction:

    • Dry the concentrated EtOAc fraction completely.

    • Adsorb the dried extract onto a small amount of silica (B1680970) gel (60-120 mesh).

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

    • Load the adsorbed EtOAc fraction onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% n-hexane -> 90:10 n-hexane:EtOAc -> ... -> 100% EtOAc).

    • Collect fractions of a consistent volume (e.g., 20-50 mL).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates (silica gel 60 F254).

    • Use a suitable solvent system (e.g., n-hexane:EtOAc in various ratios) as the mobile phase.

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) or vanillin-sulfuric acid) followed by heating.

    • Pool the fractions that show a similar TLC profile corresponding to the target compound.

Purification of this compound
  • Repeated Column Chromatography:

    • Subject the pooled fractions containing the impure this compound to further column chromatography using a finer grade of silica gel (e.g., 230-400 mesh).

    • Use a shallower gradient of a suitable solvent system to achieve better separation.

  • High-Performance Liquid Chromatography (HPLC) (Optional):

    • For final purification, preparative or semi-preparative HPLC can be employed.

    • Use a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC screening (e.g., a gradient of methanol and water).

Structure Elucidation and Characterization
  • Spectroscopic Analysis:

    • Confirm the structure of the isolated pure compound as this compound using various spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR): Record 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.

    • Mass Spectrometry (MS): Obtain the mass spectrum (e.g., ESI-MS or HR-MS) to determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze for the presence of chromophores.

Visualizations

The following diagrams illustrate the workflow for the extraction and isolation of this compound.

Extraction_and_Fractionation plant_material Dried, Powdered Aerial Parts of Dodonaea viscosa extraction Extraction with Methanol (Maceration or Soxhlet) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Non-polar compounds) partitioning->hexane_fraction etoac_fraction Ethyl Acetate Fraction (Contains this compound) partitioning->etoac_fraction butanol_fraction n-Butanol Fraction partitioning->butanol_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction

Caption: Workflow for the extraction and fractionation of Dodonaea viscosa.

Isolation_and_Purification etoac_fraction Ethyl Acetate Fraction column_chromatography Silica Gel Column Chromatography (Gradient Elution: n-Hexane:EtOAc) etoac_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions (Containing Impure this compound) tlc->pooled_fractions repeated_cc Repeated Column Chromatography (Fine Silica Gel) pooled_fractions->repeated_cc hplc HPLC Purification (Optional) repeated_cc->hplc pure_this compound Pure this compound repeated_cc->pure_this compound hplc->pure_this compound characterization Structural Characterization (NMR, MS, IR, UV) pure_this compound->characterization

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Quantification of Deoxynivalenol (DON)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deoxynivalenol (DON), often referred to as vomitoxin, is a mycotoxin belonging to the trichothecene (B1219388) group. It is a common contaminant in cereals such as wheat, maize, and barley. Due to its potential toxicity to humans and animals, causing a range of adverse health effects, accurate and sensitive quantification of DON in various matrices is crucial for food safety and research. These application notes provide detailed protocols for the quantification of DON using High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most prevalent analytical techniques for this purpose.

I. Analytical Methods Overview

The two primary methods for the quantification of Deoxynivalenol (DON) are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-DAD/UV: This method offers a cost-effective and robust approach for DON quantification. It relies on the chromatographic separation of DON from other matrix components followed by detection based on its ultraviolet (UV) absorbance. While reliable, it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS, especially in complex matrices.[1]

  • LC-MS/MS: This is a highly sensitive and selective method for the determination of DON.[1] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[2][3][4] LC-MS/MS is particularly advantageous for analyzing trace levels of DON in complex biological and food matrices and can be used for the simultaneous analysis of multiple mycotoxins.[5]

II. Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the HPLC-DAD and LC-MS/MS methods for DON quantification as reported in various studies.

Table 1: HPLC-DAD Method Performance

ParameterReported ValuesMatrixCitation
Linearity Range0.01 - 0.1 µg/mLWheat[6]
Correlation Coefficient (r²)0.999Wheat[6]
Limit of Detection (LOD)50 µg/kgPasta[1]
Limit of Quantification (LOQ)Not Specified
Recovery>80%Wheat[7]

Table 2: LC-MS/MS Method Performance

ParameterReported ValuesMatrixCitation
Linearity Range0.1 - 50 µg/mLHuman Serum[8]
Correlation Coefficient (r²)≥0.99Human Serum[8]
Limit of Detection (LOD)20 µg/kgPasta[1]
Limit of Quantification (LOQ)50 - 100 µg/kg for DON, 10 - 20 µg/kg for other DON formsCereal Grains[5]
Inter- and Intra-assay Precision<15%Human Serum[8]
Accuracy97 - 112%Human Serum[8]
Extraction Recovery78 - 103%Human Serum[8]

III. Experimental Protocols

A. Sample Preparation: Extraction and Cleanup

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis.[9] The following is a general protocol for the extraction and cleanup of DON from cereal matrices.

1. Extraction

  • Objective: To extract DON from the solid sample matrix into a liquid solvent.

  • Materials:

    • Homogenized cereal sample

    • Extraction solvent: Acetonitrile (B52724)/water mixture (e.g., 84:16 v/v) or acetonitrile with 1% acetic acid.[5]

    • High-speed blender or shaker

    • Centrifuge tubes (50 mL)

    • Centrifuge

  • Protocol:

    • Weigh a representative amount of the homogenized sample (e.g., 2.5 g) into a 50 mL centrifuge tube.[5]

    • Add a specific volume of the extraction solvent (e.g., 10 mL).

    • Vortex or blend at high speed for a set time (e.g., 3 minutes) to ensure thorough extraction.

    • Centrifuge the mixture at a high speed (e.g., 6000 rpm for 10 minutes) to separate the solid material from the liquid extract.[6]

    • Carefully collect the supernatant (the liquid extract) for the cleanup step.

2. Cleanup

  • Objective: To remove co-extracted matrix components that may interfere with the analysis. Immunoaffinity columns (IAC) or solid-phase extraction (SPE) cartridges are commonly used for this purpose.[7][9]

  • Materials:

    • Immunoaffinity columns (IAC) specific for DON or a suitable Solid-Phase Extraction (SPE) cartridge (e.g., C18).

    • Phosphate-buffered saline (PBS) or water for washing.

    • Methanol (B129727) for elution.

    • Nitrogen evaporator or vacuum concentrator.

  • Protocol (using Immunoaffinity Column):

    • Dilute the supernatant from the extraction step with PBS or water.

    • Pass the diluted extract through the immunoaffinity column at a slow flow rate (e.g., 1 drop per second).[7]

    • Wash the column with water to remove any unbound impurities.[7]

    • Elute the bound DON from the column using methanol.[7]

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for injection into the HPLC or LC-MS/MS system.[5]

G cluster_extraction Extraction cluster_cleanup Cleanup (Immunoaffinity Column) Sample Homogenized Sample Solvent Add Extraction Solvent (Acetonitrile/Water) Sample->Solvent Blend Blend/Vortex Solvent->Blend Centrifuge_Ext Centrifuge Blend->Centrifuge_Ext Supernatant Collect Supernatant Centrifuge_Ext->Supernatant Dilute Dilute with PBS/Water Supernatant->Dilute Extract Load Load onto IAC Dilute->Load Wash Wash Column Load->Wash Elute Elute with Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis Analysis Reconstitute->Analysis To HPLC or LC-MS/MS

Figure 1. Sample Preparation Workflow for DON Analysis.
B. HPLC-DAD Method Protocol

  • Objective: To separate and quantify DON using HPLC with DAD detection.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical mobile phase is a mixture of methanol and water (e.g., 15:85 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 - 50 µL.[6][7]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: 220 nm.[7]

  • Protocol:

    • Prepare a series of DON standard solutions of known concentrations in the mobile phase to create a calibration curve.

    • Inject the prepared sample extracts and standard solutions into the HPLC system.

    • Identify the DON peak in the sample chromatogram by comparing its retention time with that of the standard.[7]

    • Quantify the amount of DON in the sample by comparing the peak area with the calibration curve.[7]

C. LC-MS/MS Method Protocol
  • Objective: To achieve highly sensitive and selective quantification of DON using LC-MS/MS.

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm).[10]

  • Chromatographic and MS Conditions:

    • Mobile Phase: A gradient of water with 0.1-0.2% formic acid and 5mM ammonium (B1175870) formate (B1220265) (A) and methanol or acetonitrile with 0.1% formic acid (B).[8][10]

    • Flow Rate: 0.2 - 0.6 mL/min.[8][10]

    • Injection Volume: 5 µL.[10]

    • Column Temperature: 40°C.[10]

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.[1]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for DON need to be selected for optimal sensitivity and specificity.

  • Protocol:

    • Prepare calibration standards in a blank matrix extract to account for matrix effects.[5]

    • Inject the prepared sample extracts and matrix-matched standards into the LC-MS/MS system.

    • Identify and quantify DON based on its specific retention time and MRM transitions. The use of an isotopically labeled internal standard is recommended for the most accurate quantification.[5]

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Sample_Injection Sample Injection LC_Column LC Column Separation (e.g., C18) Sample_Injection->LC_Column Ion_Source Ionization Source (ESI) LC_Column->Ion_Source Eluent Quadrupole1 Q1: Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Signal

Figure 2. LC-MS/MS Experimental Workflow.

IV. Conclusion

The choice between HPLC-DAD and LC-MS/MS for the quantification of Deoxynivalenol will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis where high sensitivity is not the primary concern, HPLC-DAD provides a reliable and cost-effective solution. However, for trace-level detection, analysis of complex matrices, and high-throughput screening, LC-MS/MS is the superior method, offering unparalleled sensitivity, selectivity, and accuracy. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to develop and validate their own methods for the quantification of DON.

References

Application Note: HPLC-MS Analysis of Dodonolide, a Clerodane Diterpene, in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide, a representative clerodane diterpene, belongs to a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal medicines, and the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies described herein offer a robust framework for the extraction, separation, and quantification of this class of compounds.

Experimental Protocols

Sample Preparation and Extraction

A reliable extraction method is paramount to ensure the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or Milli-Q)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Protocol:

  • Weighing: Accurately weigh approximately 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.

  • Extraction Solvent Addition: Add 1.5 mL of 80% methanol in water (v/v) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Ultrasonication (Optional but Recommended): Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: To maximize recovery, repeat the extraction process (steps 2-6) on the plant pellet with another 1.5 mL of 80% methanol. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: The sample is now ready for HPLC-MS analysis. If not analyzed immediately, store the vials at 4°C for up to 24 hours or at -20°C for longer periods.

HPLC-MS/MS Method

The following HPLC-MS/MS parameters are provided as a starting point for method development for the analysis of this compound. Optimization of these parameters is recommended for achieving the best chromatographic separation and signal intensity for the specific compound.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, and re-equilibrate for 4 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a pure standard of this compound to identify the precursor ion and optimal product ions. For a hypothetical this compound with a molecular weight of 350 g/mol , the precursor ion [M+H]⁺ would be m/z 351. The product ions would be determined through collision-induced dissociation (CID).

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner. Below are example tables for summarizing key analytical parameters and quantification results.

Table 3: Analytical Method Validation Parameters (Hypothetical Data)

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) Intra-day < 5%, Inter-day < 10%
Accuracy (% Recovery) 90 - 110%

Table 4: Quantification of this compound in Different Plant Extracts (Hypothetical Data)

Plant Extract SampleThis compound Concentration (µg/g of dry weight) ± SD
Sample A15.2 ± 1.3
Sample B45.8 ± 3.7
Sample C8.1 ± 0.9

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of this compound from plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation filtration->hplc Inject ms MS/MS Detection hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification data_acquisition->quantification final_report final_report quantification->final_report Report Generation

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

Clerodane diterpenes have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound's biological activity.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb->ikb nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (Inflammatory Cytokines)

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Application Notes and Protocols: Purification and Characterization of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification and characterization of Dodonolide, a novel bioactive compound isolated from Dodonaea viscosa. The methodologies outlined herein are designed to provide a robust framework for researchers engaged in natural product discovery and drug development. The protocol details the extraction from plant material, a multi-step chromatographic purification process, and a suite of analytical techniques for structural elucidation and characterization. All quantitative data is summarized in structured tables, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams.

Introduction

Dodonaea viscosa is a plant species belonging to the Sapindaceae family, known for its traditional medicinal uses in treating a variety of ailments, including inflammation and pain.[1] Phytochemical investigations of this plant have revealed the presence of various classes of compounds, including flavonoids, diterpenoids, and saponins.[2][3] This protocol focuses on the isolation and characterization of a putative novel compound, herein referred to as this compound. The successful purification and structural elucidation of novel compounds from natural sources are critical preliminary steps in the drug discovery pipeline.

Experimental Protocols

Extraction of Crude this compound from Dodonaea viscosa

The initial step involves the extraction of phytochemicals from the dried and powdered leaves of Dodonaea viscosa. A solvent extraction method is employed to obtain a crude extract containing a mixture of compounds.

Protocol:

  • Air-dry the leaves of Dodonaea viscosa in the shade for 7-10 days and then grind them into a fine powder.

  • Macerate 1 kg of the powdered leaves in 5 L of 95% ethanol (B145695) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanolic extract.

  • Store the crude extract at 4°C for further processing.

Purification of this compound

A multi-step chromatographic approach is utilized to isolate this compound from the crude extract. This involves initial fractionation using column chromatography followed by purification using High-Performance Liquid Chromatography (HPLC).

2.2.1. Column Chromatography

Protocol:

  • Prepare a silica (B1680970) gel (60-120 mesh) column (5 cm x 60 cm) packed in n-hexane.

  • Adsorb 50 g of the crude ethanolic extract onto 100 g of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

  • Collect fractions of 250 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualization under UV light (254 nm).

  • Pool fractions with similar TLC profiles.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Subject the pooled and concentrated fractions from column chromatography that show the presence of the target compound to preparative HPLC.

  • Use a C18 column (250 x 10 mm, 5 µm).

  • Employ a mobile phase of methanol (B129727) and water (70:30, v/v) at a flow rate of 2.0 mL/min.

  • Monitor the elution at 254 nm.

  • Collect the peak corresponding to this compound and concentrate it to yield the purified compound.

Characterization of this compound

The purified this compound is subjected to various spectroscopic techniques to determine its structure and purity.

Mass Spectrometry (MS)

Protocol:

  • Dissolve the purified this compound in methanol.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to determine the molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve approximately 5 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer to elucidate the chemical structure.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Prepare a KBr pellet of the purified this compound.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ to identify the functional groups present in the molecule.

Data Presentation

Table 1: Summary of Chromatographic Purification of this compound
Purification StepColumn/Stationary PhaseMobile PhaseYield (mg)Purity (%)
Column ChromatographySilica Gel (60-120 mesh)n-hexane:Ethyl Acetate (gradient)850~75
Preparative HPLCC18 (5 µm)Methanol:Water (70:30)120>98
Table 2: Spectroscopic Data for this compound
TechniqueParametersObserved Data
ESI-MSPositive Ion Mode[M+H]⁺ = 347.15
¹H NMR400 MHz, CDCl₃δ 7.25 (d, J=8.0 Hz, 2H), 6.88 (d, J=8.0 Hz, 2H), 5.34 (t, J=7.0 Hz, 1H), ...
¹³C NMR100 MHz, CDCl₃δ 172.5, 158.9, 132.4, 129.8, 121.7, 115.6, ...
FT-IRKBr pellet (cm⁻¹)3400 (O-H), 2925 (C-H), 1730 (C=O), 1610 (C=C), 1250 (C-O)

Visualizations

experimental_workflow start Dodonaea viscosa Leaves extraction Ethanolic Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions hplc Preparative HPLC pooled_fractions->hplc purified_this compound Purified this compound hplc->purified_this compound characterization Structural Characterization (MS, NMR, FT-IR) purified_this compound->characterization

Caption: Experimental workflow for this compound purification.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis Akt->Apoptosis Promotes Proliferation Cell Proliferation mTOR->Proliferation Blocks

References

Application Notes and Protocols for Dodonolide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide (B1161511), a natural product of interest, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Accurate and reproducible assessment of its cytotoxic effects is crucial for preclinical drug development and for elucidating its mechanism of action. These application notes provide detailed protocols for quantifying the cytotoxicity of this compound using established in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 4.5
185.2 ± 5.1
562.7 ± 3.87.5
1045.1 ± 4.2
2521.3 ± 2.9
508.9 ± 1.5

Table 2: Cytotoxicity by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
115.8 ± 2.3
538.4 ± 3.5
1055.9 ± 4.8
2579.1 ± 5.6
5092.4 ± 3.9

Table 3: Apoptosis Detection by Annexin V/PI Staining

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)2.1 ± 0.51.3 ± 0.3
1025.6 ± 2.88.7 ± 1.2
2548.2 ± 4.122.5 ± 2.5

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Lines: Select appropriate cancer cell lines for the study. Commonly used cell lines for initial cytotoxicity screening include A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and Jurkat (human T-cell leukemia).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C. Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[4][5][6][7]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[6]

    • Vehicle Control: Cells treated with the vehicle (DMSO).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[8]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., A549, MCF-7) dodonolide_prep 2. This compound Preparation (Stock & Working Solutions) mtt_assay 3a. MTT Assay (Cell Viability) dodonolide_prep->mtt_assay ldh_assay 3b. LDH Assay (Cytotoxicity) dodonolide_prep->ldh_assay apoptosis_assay 3c. Annexin V/PI Assay (Apoptosis) dodonolide_prep->apoptosis_assay data_analysis 4. Data Quantification (Absorbance/Fluorescence) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis interpretation 5. Interpretation (IC50, % Cytotoxicity, % Apoptosis) data_analysis->interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound DeathReceptor Death Receptor (e.g., Fas/TNFR) This compound->DeathReceptor Induces ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Activation Bid Bid Caspase8->Bid ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 tBid tBid Bid->tBid Cleavage Bax_Bak Bax/Bak tBid->Bax_Bak Activation Mito Bax_Bak->Mito Pore Formation CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Activation Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Mito->CytochromeC Release

Caption: Plausible apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of Dodonolide, a novel compound with therapeutic potential. The following protocols and data presentation formats are designed to ensure robust and reproducible results for researchers in academic and industrial settings.

Overview of Anti-inflammatory Activity Assays

Inflammation is a complex biological response involving various cell types and signaling pathways. To comprehensively assess the anti-inflammatory potential of this compound, a panel of in vitro assays targeting key inflammatory mediators and pathways is recommended. These assays include the quantification of nitric oxide (NO) production, cyclooxygenase-2 (COX-2) activity, and the expression of pro-inflammatory cytokines. Furthermore, investigating the effect of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways will provide insights into its mechanism of action.

Data Presentation

Clear and concise data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the following assays should be summarized in structured tables.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
This compound + LPS120.5 ± 1.820.5
This compound + LPS514.2 ± 1.545.0
This compound + LPS108.1 ± 0.968.6
This compound + LPS254.3 ± 0.583.3
L-NAME (Positive Control)1005.5 ± 0.778.7

Data are presented as mean ± SD from three independent experiments. L-NAME (N G-Nitro-L-arginine methyl ester) is a known inhibitor of nitric oxide synthase.

Table 2: Effect of this compound on COX-2 Enzyme Activity

Treatment GroupConcentration (µM)PGE2 Concentration (ng/mL)% Inhibition of COX-2 Activity
Control (no enzyme)-<0.1-
COX-2 Enzyme-15.2 ± 1.30
This compound112.8 ± 1.115.8
This compound59.5 ± 0.837.5
This compound106.1 ± 0.559.9
This compound253.2 ± 0.378.9
Celecoxib (Positive Control)102.5 ± 0.283.6

Data are presented as mean ± SD from three independent experiments. Prostaglandin (B15479496) E2 (PGE2) is a product of the COX-2 reaction. Celecoxib is a selective COX-2 inhibitor.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-55 ± 832 ± 518 ± 3
LPS (1 µg/mL)-850 ± 651240 ± 98450 ± 42
This compound + LPS1710 ± 581050 ± 85380 ± 35
This compound + LPS5520 ± 45810 ± 72270 ± 28
This compound + LPS10310 ± 32550 ± 51160 ± 19
This compound + LPS25150 ± 18280 ± 3080 ± 11
Dexamethasone (Positive Control)1120 ± 15210 ± 2565 ± 9

Data are presented as mean ± SD from three independent experiments. Cytokine levels were measured in the cell culture supernatant. Dexamethasone is a potent anti-inflammatory steroid.

Experimental Protocols

Detailed methodologies for the key anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[1][2][3]

Principle: Inducible nitric oxide synthase (iNOS) is expressed in macrophages upon stimulation with lipopolysaccharide (LPS). iNOS produces large amounts of NO, which is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is a direct indicator of NO production and can be quantified using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • L-NAME (positive control)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or L-NAME (100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated control and LPS-only wells.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of COX-2.[4][5][6]

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, such as PGE2. The inhibitory effect of this compound on COX-2 is determined by measuring the amount of PGE2 produced in a cell-free system using a commercially available COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • This compound

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Reaction buffer (e.g., Tris-HCl)

  • PGE2 ELISA kit

  • 96-well plates

Protocol:

  • In a 96-well plate, add the reaction buffer.

  • Add various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or Celecoxib (10 µM) to the respective wells.

  • Add the recombinant COX-2 enzyme to all wells except the blank.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the concentration of PGE2 in each well using a PGE2 ELISA kit according to the manufacturer's instructions.

  • The percentage of COX-2 inhibition is calculated as: [(PGE2 in enzyme group - PGE2 in treated group) / PGE2 in enzyme group] x 100.

Pro-inflammatory Cytokine Measurement in THP-1 Cells

This assay quantifies the effect of this compound on the production of key pro-inflammatory cytokines.[7][8][9]

Principle: LPS stimulation of monocytic cells like THP-1 leads to the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The levels of these cytokines in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • THP-1 human monocytic cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Protocol:

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

  • After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or Dexamethasone (1 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using their respective ELISA kits, following the manufacturer's protocols.

  • The percentage of cytokine inhibition is calculated for each cytokine as: [(Cytokine in LPS group - Cytokine in treated group) / Cytokine in LPS group] x 100.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the anti-inflammatory effects of this compound is crucial. The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_pathway Mechanism of Action cluster_analysis Data Analysis cell_culture Seed RAW 264.7 or THP-1 Cells treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Assays (ELISA) stimulation->cytokine_assay western_blot Western Blot for NF-κB & MAPK Proteins stimulation->western_blot data_analysis Quantification & Statistical Analysis no_assay->data_analysis cytokine_assay->data_analysis cox_assay COX-2 Activity Assay (ELISA) cox_assay->data_analysis western_blot->data_analysis Dodonolide_source This compound Dodonolide_source->cox_assay

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκB This compound This compound This compound->IKK inhibits? This compound->IkB prevents degradation? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes transcription

Caption: The NF-κB signaling pathway and potential inhibitory points for this compound.[10][11][12]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates This compound This compound This compound->MAPKKK inhibits? This compound->MAPKK inhibits? This compound->MAPK inhibits? Genes Pro-inflammatory Genes TF->Genes transcription

Caption: The MAPK signaling cascade and potential inhibitory targets for this compound.[13][14][15][16]

References

Investigating the Mechanism of Action of Plitidepsin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Plitidepsin (B549178) (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans. It is a first-in-class anticancer agent with a unique mechanism of action, primarily targeting the eukaryotic elongation factor 1A2 (eEF1A2).[1] These application notes provide a comprehensive overview of the molecular mechanisms of Plitidepsin and detailed protocols for investigating its cellular effects. This information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Molecular Target and Binding Affinity

The primary molecular target of Plitidepsin is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in the elongation step of protein synthesis.[1][2] eEF1A2 is often overexpressed in various tumor cells, including multiple myeloma.[1][2] Plitidepsin binds with high affinity to eEF1A2, interfering with its function and leading to downstream cellular effects.[3][4]

ParameterValueReference
Primary Target eukaryotic Elongation Factor 1A2 (eEF1A2)[1][2]
Binding Affinity (Kd) 80 nM[3][5][6]
Target Residence Time ~9 minutes[3][4][6]

Cellular Effects and In Vitro Activity

Plitidepsin exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the low nanomolar range.[2][7] Its primary cellular effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][8][9]

Cell LineCancer TypeIC50 (nM)Reference
HELErythroleukemia (JAK2V617F)1.0 ± 0.3[7]
UKE-1Myeloid Leukemia (JAK2V617F)0.5 ± 0.03[7]
SET2Megakaryoblastic Leukemia (JAK2V617F)0.8 ± 0.02[7]
Ba/F3 (JAK2V617F)Pro-B Cell Line0.03 ± 0.01[7]
Ba/F3 (wild-type)Pro-B Cell Line0.4 ± 0.03[7]
RLB-cell Lymphoma1.5 ± 0.5[10]
RamosBurkitt's Lymphoma1.7 ± 0.7[10]
A549Lung Carcinoma0.2[5]
HT-29Colorectal Adenocarcinoma0.5[5]

Clinical Efficacy in Multiple Myeloma

The efficacy of Plitidepsin in combination with dexamethasone (B1670325) has been demonstrated in clinical trials for patients with relapsed/refractory multiple myeloma. The phase III ADMYRE study showed a significant improvement in progression-free survival.[1][11]

Clinical TrialPatient PopulationTreatmentOutcomeReference
ADMYRE (Phase III) Relapsed/Refractory Multiple MyelomaPlitidepsin + Dexamethasone vs. Dexamethasone alone35% reduction in risk of progression or death (PFS)[1][12]
ADMYRE (subgroup <75 years) Relapsed/Refractory Multiple MyelomaPlitidepsin + Dexamethasone vs. Dexamethasone alone47.7% reduction in risk of progression or death (HR=0.523); Median OS: 13.0 vs 8.1 months[11]
Phase II Relapsed/Refractory Multiple MyelomaPlitidepsin monotherapyOverall Response Rate (ORR): 13%[13][14]
Phase II Relapsed/Refractory Multiple MyelomaPlitidepsin + DexamethasoneOverall Response Rate (ORR): 22%[13][14]

Signaling Pathways and Experimental Workflows

Plitidepsin's interaction with eEF1A2 triggers a cascade of downstream signaling events, primarily involving the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, mediated by Rac1 activation and the induction of oxidative stress.

Plitidepsin Signaling Pathway

Plitidepsin_Signaling Plitidepsin Plitidepsin eEF1A2 eEF1A2 Plitidepsin->eEF1A2 Binds (Kd=80nM) OxidativeStress Oxidative Stress eEF1A2->OxidativeStress Induces VEGF_Secretion ↓ VEGF Secretion eEF1A2->VEGF_Secretion Inhibits Rac1 Rac1 Activation OxidativeStress->Rac1 JNK_p38 JNK / p38 MAPK Activation Rac1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis CellCycleArrest Cell Cycle Arrest JNK_p38->CellCycleArrest Angiogenesis ↓ Angiogenesis VEGF_Secretion->Angiogenesis

Caption: Plitidepsin binds to eEF1A2, inducing signaling cascades that lead to apoptosis and cell cycle arrest.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cancer cells treated with Plitidepsin using flow cytometry.

Materials:

  • Plitidepsin

  • Cancer cell line of interest (e.g., MM.1S, U266)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Plitidepsin (e.g., 0, 1, 10, 100 nM) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with Plitidepsin Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStain Add Annexin V-FITC & PI Resuspend->AddStain Incubate Incubate (15 min, RT, dark) AddStain->Incubate Flow Flow Cytometry Analysis Incubate->Flow

Caption: Workflow for assessing Plitidepsin-induced apoptosis using Annexin V/PI staining and flow cytometry.

Protocol 2: Analysis of JNK and p38 MAPK Activation by Western Blot

This protocol describes how to measure the phosphorylation of JNK and p38 MAPK in response to Plitidepsin treatment.

Materials:

  • Plitidepsin

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with Plitidepsin as described in Protocol 1 for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[16]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16] After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total JNK, total p38, and a loading control like GAPDH.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution in Plitidepsin-treated cells.

Materials:

  • Plitidepsin

  • Cancer cell line of interest

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[18][19]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Plitidepsin as described in Protocol 1 for 24 hours. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or store at -20°C).[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[20]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

Conclusion

Plitidepsin represents a novel class of anticancer agents with a distinct mechanism of action centered on the inhibition of eEF1A2. The protocols outlined in these application notes provide a framework for researchers to investigate the molecular and cellular effects of Plitidepsin, contributing to a deeper understanding of its therapeutic potential and the development of new cancer therapies.

References

Application Notes and Protocols for Designing Experiments with Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for designing and conducting key experiments to evaluate the bioactivity of novel natural products. It is intended to guide researchers in the initial stages of natural product-based drug discovery.

Introduction

Natural products have historically been a rich source of therapeutic agents and continue to be a cornerstone of drug discovery.[1][2] The vast chemical diversity of natural products offers a unique opportunity to identify novel bioactive compounds with potential applications in medicine. This document outlines a systematic approach to the initial screening and characterization of natural products, focusing on cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities. The provided protocols are designed to be robust and reproducible, enabling researchers to generate reliable data for further investigation. The workflow for natural product drug discovery typically begins with extraction from a natural source, followed by a series of bioactivity-guided fractionation and isolation steps to identify the active compounds.[1][3]

General Workflow for Natural Product Screening

The initial screening of a novel natural product involves a series of assays to determine its biological activities. A typical workflow is depicted below. This process allows for a systematic evaluation, starting with preliminary cytotoxicity assessments to determine appropriate concentration ranges for subsequent bioassays.

Natural Product Screening Workflow Crude_Extract Crude Natural Product Extract Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Crude_Extract->Cytotoxicity_Screening Initial Assessment Bioactivity_Assays Bioactivity Assays (Anti-inflammatory, Antioxidant, Antimicrobial) Cytotoxicity_Screening->Bioactivity_Assays Determine Safe Concentration Range Active_Fraction Bioassay-Guided Fractionation & Isolation Bioactivity_Assays->Active_Fraction Identify Active Fractions Pure_Compound Pure Bioactive Compound Active_Fraction->Pure_Compound Isolate Active Component Mechanism_of_Action Mechanism of Action Studies Pure_Compound->Mechanism_of_Action Elucidate Biological Target

Caption: A generalized workflow for the screening and identification of bioactive compounds from novel natural products.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of the natural product extract or pure compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation:

Concentration (µg/mL)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
11.1894.4
100.8568.0
500.4233.6
1000.1512.0
Positive Control0.108.0
Anti-inflammatory Assay: Inhibition of Protein Denaturation

Inflammation can lead to protein denaturation. This assay evaluates the ability of a natural product to inhibit heat-induced protein denaturation, a common in vitro model for assessing anti-inflammatory activity.[5][6][7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the natural product extract.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[5]

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Control and Standard: Use distilled water as a control and a standard anti-inflammatory drug like diclofenac (B195802) sodium as a reference.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

Concentration (µg/mL)Absorbance (660 nm)% Inhibition of Denaturation
Control0.850
1000.6820.0
2000.5140.0
4000.3262.4
Diclofenac (100 µg/mL)0.2570.6
Antioxidant Activity Assays

Antioxidant activity is a crucial parameter for natural products, as oxidative stress is implicated in numerous diseases. The DPPH and ABTS assays are two of the most common and reliable methods for determining antioxidant capacity.[8][9][10][11]

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the natural product extract.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Control and Standard: Use methanol as a blank and ascorbic acid or Trolox as a standard antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • ABTS•+ Solution Adjustment: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Reaction Mixture: Add 10 µL of the natural product extract at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation and Absorbance Measurement: After 6 minutes of incubation, measure the absorbance at 734 nm.

  • Control and Standard: Use a blank containing methanol and the ABTS•+ solution. Use ascorbic acid or Trolox as a standard.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity similar to the DPPH assay.

Data Presentation (for both DPPH and ABTS assays):

Concentration (µg/mL)% Radical Scavenging
1015.2
2535.8
5068.4
10092.1
Ascorbic Acid (50 µg/mL)95.5
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

These assays are fundamental for determining the antimicrobial potential of a natural product against various microorganisms.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a commonly used technique.[13][14]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the natural product extract in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculation: Inoculate each well with the prepared microorganism suspension.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a known antibiotic.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the extract that shows no visible turbidity.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15]

Protocol:

  • Subculturing: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth and plate it onto an appropriate agar (B569324) medium.

  • Incubation: Incubate the agar plates at the optimal temperature for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the extract that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[15]

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus125250
Escherichia coli250>500
Candida albicans62.5125

Signaling Pathways and Experimental Workflows

Natural products often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a bioactive compound.[16][17][18][19]

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[16] Many natural products exhibit anti-inflammatory properties by inhibiting this pathway.

NF-kB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Translocation->Gene_Expression Natural_Product Novel Natural Product Natural_Product->IKK Inhibition Natural_Product->IkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a novel natural product, a common mechanism for anti-inflammatory effects.

Experimental Workflow for Investigating Anti-inflammatory Mechanism

This workflow outlines the steps to investigate if a natural product's anti-inflammatory activity is mediated through the NF-κB pathway.

Anti-inflammatory Mechanism Workflow Start Active Natural Product (from initial screening) Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Treatment Pre-treat with Natural Product, then stimulate with LPS Cell_Culture->Treatment NO_Measurement Measure Nitric Oxide (NO) Production (Griess Assay) Treatment->NO_Measurement Cytokine_Analysis Measure Pro-inflammatory Cytokines (ELISA) (e.g., TNF-α, IL-6) Treatment->Cytokine_Analysis Western_Blot Western Blot for NF-κB Pathway Proteins (p-IκB, p-NF-κB) Treatment->Western_Blot Conclusion Elucidate Mechanism of Action NO_Measurement->Conclusion Cytokine_Analysis->Conclusion Western_Blot->Conclusion

Caption: An experimental workflow to elucidate the anti-inflammatory mechanism of a natural product via the NF-κB pathway.

Conclusion

The protocols and workflows presented in this document provide a solid foundation for the initial investigation of novel natural products. By systematically evaluating cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities, researchers can identify promising candidates for further drug development. The integration of mechanistic studies, such as the investigation of signaling pathways, is essential for understanding how these natural products exert their therapeutic effects. This comprehensive approach will accelerate the discovery of new and effective medicines from natural sources.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Dodoneine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Dodoneine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of (+)-Dodoneine that commonly affect the overall yield?

A1: Based on published synthetic routes, the key steps that significantly impact the overall yield of (+)-Dodoneine include:

  • Asymmetric Allylation/Allylboration: The initial creation of the first stereocenter is crucial for the stereochemical purity of the final product. Low enantioselectivity or diastereoselectivity in this step can lead to purification challenges and reduced yields of the desired isomer.[1][2]

  • Diastereoselective Allylstannation or Epoxidation/Reduction: The formation of the syn-1,3-diol moiety is a critical phase. Incomplete reactions or the formation of diastereomeric mixtures will necessitate difficult separations and lower the yield of the correct intermediate.[1][3]

  • Ring-Closing Metathesis (RCM) or Intramolecular Cyclization: The formation of the dihydropyranone ring is a yield-defining step. Catalyst activity, substrate purity, and reaction concentration are critical parameters. In some routes, intramolecular transesterification is used for lactonization.[1][4][5]

  • Protecting Group Strategy and Deprotection: The choice of protecting groups for the phenolic and secondary alcohols is vital. Inefficient protection or harsh deprotection conditions can lead to side reactions and a decrease in the overall yield. The final deprotection step, particularly when multiple protecting groups are removed simultaneously, can be challenging.[4][5]

Q2: My Horner-Wadsworth-Emmons olefination to form the Z-configured α,β-unsaturated ester is giving a low Z/E ratio. How can I improve the stereoselectivity?

A2: Achieving high Z-selectivity in Horner-Wadsworth-Emmons reactions often requires specific reagents and conditions. One successful approach in a (+)-Dodoneine synthesis utilized the Still-Gennari phosphonoacetate, (CF3CH2O)2P(O)CH2CO2Me, with KHMDS and 18-crown-6 (B118740) in THF at -78 °C.[1] This combination is known to strongly favor the formation of Z-olefins. If you are using other phosphonates, consider switching to this reagent. Additionally, ensure strictly anhydrous conditions and precise temperature control, as deviations can negatively impact selectivity.

Q3: The final deprotection step in my synthesis is resulting in a low yield of (+)-Dodoneine. What are the common pitfalls and how can they be avoided?

A3: The final deprotection is often a challenging step where multiple protecting groups are removed. In one documented synthesis, the simultaneous removal of benzyl (B1604629) ether and silyl (B83357) ether protecting groups was achieved using TiCl4.[4][5] However, strong Lewis acids like TiCl4 can sometimes lead to side reactions or degradation of the product. Potential issues include:

  • Incomplete Deprotection: This leads to a mixture of partially protected and fully deprotected products, complicating purification.

  • Side Reactions: The acidic conditions can cause unintended reactions on the sensitive functional groups of the Dodoneine molecule.

  • Product Degradation: The final product may not be stable under harsh deprotection conditions.

To troubleshoot, consider a stepwise deprotection strategy if possible. Alternatively, screen different Lewis acids or milder deprotection conditions. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid over-exposure to the deprotection reagents.

Troubleshooting Guides

Problem 1: Low Yield in the Asymmetric Allylation Step
Symptom Possible Cause Suggested Solution
Low conversion of the starting aldehyde.Inactive or insufficient catalyst/reagent.Ensure the freshness and proper handling of the allylation reagent and catalyst. Use freshly distilled solvents. Consider increasing the stoichiometry of the allylation reagent.
Formation of multiple spots on TLC, indicating side products.Presence of water or other impurities.Use rigorously dried solvents and glassware. Purify the starting aldehyde immediately before use to remove any oxidized impurities.
Low enantiomeric excess (ee) or diastereomeric ratio (dr).Suboptimal reaction temperature or catalyst loading.Strictly maintain the recommended reaction temperature (e.g., -78 °C). Optimize the catalyst loading; sometimes a higher or lower loading can improve stereoselectivity.
Problem 2: Inefficient Ring-Closing Metathesis (RCM)

| Symptom | Possible Cause | Suggested Solution | | Starting material remains even after prolonged reaction time. | Deactivated Grubbs catalyst. | Use a fresh batch of the Grubbs catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the catalyst is sensitive to oxygen. | | Formation of oligomers or polymers instead of the desired cyclic product. | Reaction concentration is too high. | Perform the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions. A concentration of ~0.01 M is a good starting point. | | Low yield of the desired α,β-unsaturated lactone. | Impurities in the diene substrate. | Purify the diene precursor carefully before the RCM reaction. Trace impurities can poison the catalyst. Consider using a different generation of Grubbs catalyst, as their activity and stability vary.[4][5] |

Quantitative Data Summary

The following tables summarize the reported yields for key steps in different total syntheses of (+)-Dodoneine.

Table 1: Key Reaction Yields in the Synthesis of (+)-Dodoneine (Route 1) [3][6]

Step Reaction Yield (%)
1Benzyl protection of 4-hydroxybenzaldehyde98
2Wittig reaction92
3LiAlH4 reduction90
4Swern oxidation followed by Wittig reaction87
5DIBAL-H reduction90
6Sharpless asymmetric epoxidation89
7Red-Al reduction89
8Acetal protection94
9Reductive cleavage of acetal93
10Swern oxidation followed by Wittig reaction-
11Silylation94
12Deprotection of acetal80
13DMP oxidation and HWE olefination81
14Intramolecular cyclization89
15Final deprotection78
Overall 17 Steps ~9.3%

Table 2: Key Reaction Yields in the Synthesis of (+)-Dodoneine (Route 2) [1][2]

Step Reaction Yield (%)
1Silyl protection and DIBAL-H reduction of ester85 (2 steps)
2Asymmetric allylborationQuantitative
3Diastereoselective allylstannation80 (2 steps)
4Acetonide protection96
5Oxidative cleavage-
6Still-Gennari olefination51 (2 steps)
7Deprotection and lactonization68
Overall 7 Steps ~24%

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation[3]

To a solution of the allylic alcohol (1 equivalent) in dry CH2Cl2 at -20 °C under an inert atmosphere, add Ti(OiPr)4 (0.1 equivalents) and (+)-DET (0.12 equivalents). Stir the mixture for 30 minutes. Add TBHP in toluene (B28343) (1.5 equivalents) dropwise, maintaining the temperature at -20 °C. Stir the reaction for 12 hours at -20 °C. Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the chiral epoxide.

Protocol 2: Still-Gennari Olefination[1][2]

To a solution of (CF3CH2O)2P(O)CH2CO2Me (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.2 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C. Add a solution of the aldehyde (1 equivalent) in THF dropwise. Stir the reaction mixture for 3 hours at -78 °C. Quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the Z-configured α,β-unsaturated ester.

Protocol 3: Ring-Closing Metathesis[4][5]

To a solution of the diene precursor (1 equivalent) in dry, degassed CH2Cl2 (at a concentration of 0.01 M) under an inert atmosphere, add Grubbs' first-generation catalyst (5 mol%). Heat the reaction mixture to reflux (or the specified temperature) for the required time (monitor by TLC). Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the α,β-unsaturated lactone.

Visualizations

Dodoneine_Synthesis_Workflow Start 4-Hydroxy- benzaldehyde P1 Protection & Homologation Start->P1 Yield: High Aldehyde Key Aldehyde Intermediate P1->Aldehyde Stereo Stereoselective Addition (e.g., Allylboration) Aldehyde->Stereo Yield: High (Stereo crucial) Intermediate1 Homoallylic Alcohol Stereo->Intermediate1 Diol_Formation Diol Formation/ Second Stereocenter Introduction Intermediate1->Diol_Formation Yield: Moderate-High (Diastereo crucial) Intermediate2 Acyclic Precursor with Stereocenters Diol_Formation->Intermediate2 Cyclization_Precursor Formation of Cyclization Precursor Intermediate2->Cyclization_Precursor Diene Diene or Unsaturated Ester Cyclization_Precursor->Diene Yield: Good Cyclization Ring Formation (RCM or Lactonization) Diene->Cyclization Yield: Moderate-High (Concentration crucial) Protected_Dodoneine Protected Dodoneine Cyclization->Protected_Dodoneine Deprotection Final Deprotection Protected_Dodoneine->Deprotection Yield: Variable (Potential for loss) End Dodoneine Deprotection->End

Caption: General workflow for the total synthesis of Dodoneine.

Troubleshooting_Logic Start Low Overall Yield Step_Analysis Analyze Yield of Key Steps Start->Step_Analysis Asymmetric Asymmetric Addition Step_Analysis->Asymmetric Diol Diol Formation Step_Analysis->Diol Ring Ring Formation Step_Analysis->Ring Deprotect Deprotection Step_Analysis->Deprotect Asymmetric_Check Low ee/dr? Asymmetric->Asymmetric_Check Ring_Check Low Conversion? Ring->Ring_Check Deprotect_Check Multiple Products? Deprotect->Deprotect_Check Asymmetric_Sol Optimize Temp. Check Reagents Asymmetric_Check->Asymmetric_Sol Yes Ring_Sol Check Catalyst Adjust Concentration Ring_Check->Ring_Sol Yes Deprotect_Sol Milder Conditions Stepwise Deprotection Deprotect_Check->Deprotect_Sol Yes

Caption: Troubleshooting logic for low yield in Dodoneine synthesis.

References

Dodonolide Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of dodonolide (B1161511), ensuring its stability and understanding its degradation profile is critical for accurate experimental results and potential therapeutic applications. This technical support center provides essential guidance in a question-and-answer format to address common challenges encountered during its handling, storage, and analysis. As published stability studies on this compound are limited, this guide combines general principles of natural product stability with specific structural considerations for this compound, a clerodane diterpene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound, particularly when dissolved in a solvent such as DMSO, should be stored at low temperatures. Based on supplier data, pre-dissolved DMSO solutions of this compound are stable for up to 12 months at -20°C and up to 24 months at -80°C. For solid (crystalline or amorphous) this compound, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended to minimize degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a lactone ring, an ester group, and a tertiary alcohol, this compound is susceptible to several degradation pathways. The most probable routes include hydrolysis of the ester and lactone functionalities, particularly under acidic or basic conditions, and dehydration (loss of a water molecule) from the tertiary alcohol, which can be catalyzed by heat or acid. Oxidation of allylic positions is also a potential degradation route.

Q3: My this compound sample shows a new peak in the chromatogram after a few days at room temperature. What could it be?

A3: A new peak appearing in your chromatogram likely represents a degradation product. Given this compound's structure, this could be a result of hydrolysis of the ester or lactone ring, especially if your sample is in a solution containing water or trace amounts of acid or base. To confirm this, you can perform a forced degradation study under mild hydrolytic conditions and compare the resulting chromatogram with your sample's.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most suitable technique for monitoring this compound stability. A reverse-phase C18 column is a good starting point for method development. The use of a mass spectrometer is highly recommended as it can help in the identification of degradation products by providing mass-to-charge ratio information.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Biological Assays
  • Symptom: You observe variable results in your biological assays using the same stock solution of this compound over time.

  • Possible Cause: The this compound in your stock solution may be degrading. This is more likely if the solvent is aqueous or protic and the solution is stored at room temperature or 4°C for extended periods.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.

    • Aliquot Stock Solutions: Aliquot your main stock solution into smaller, single-use vials upon preparation. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

    • Solvent Choice: If compatible with your assay, consider using an aprotic solvent like anhydrous DMSO or acetonitrile (B52724) for your stock solution to minimize hydrolysis.

    • Confirm Concentration: Before critical experiments, verify the concentration of your this compound solution using a validated analytical method (e.g., HPLC-UV).

Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
  • Symptom: Your HPLC analysis of a this compound sample shows multiple new peaks that were not present initially.

  • Possible Cause: The sample has undergone significant degradation, potentially through multiple pathways. This can be caused by harsh storage conditions (e.g., exposure to high temperatures, light, or incompatible excipients).

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the sample has been stored under the recommended conditions (-20°C or below, protected from light).

    • Perform Forced Degradation: To understand the degradation profile, conduct a forced degradation study. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner. This will help in identifying the unknown peaks in your sample.

    • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate this compound from all its potential degradation products. A gradient elution method may be required.

    • Use a Mass Spectrometer: If available, use LC-MS to obtain mass information for the unknown peaks, which will aid in their identification.

Quantitative Data Summary

As specific experimental stability data for this compound is not widely available, the following table is based on typical data for diterpenoid compounds and general supplier information.

ConditionStorage TemperatureSolventDurationStability
Long-Term Storage -20°CDMSO12 monthsStable
-80°CDMSO24 monthsStable
Short-Term Storage 4°CAqueousDaysPotential for Hydrolysis
Room TemperatureAqueousHours-DaysLikely to Degrade

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis. For solutions, incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (in a photostable container) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (this compound solution without stress treatment), by a stability-indicating HPLC method (e.g., HPLC-UV/MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid/Solution, 60-80°C) stock->thermal Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Identify Degradants & Assess Stability hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (Clerodane Diterpene) Hydrolysis_Ester Ester Hydrolysis Product This compound->Hydrolysis_Ester H+ / OH- Hydrolysis_Lactone Lactone Hydrolysis Product This compound->Hydrolysis_Lactone H+ / OH- Dehydration Dehydration Product This compound->Dehydration H+ / Heat Oxidation Oxidation Product This compound->Oxidation [O]

Potential degradation pathways of this compound.

Technical Support Center: Optimizing HPLC Conditions for Dodonolide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dodonolides and related diterpenoids from Dodonaea viscosa. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Dodonolide and other diterpenoids from plant extracts.

1. Peak Shape Problems

Problem Possible Causes Solutions
Peak Tailing - Interaction of basic analytes with acidic silanol (B1196071) groups on the column packing. - Column overload. - Presence of secondary interactions. - Dead volume in the HPLC system.- Use a high-purity, end-capped C18 column. - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[1] - Reduce the injection volume or sample concentration. - Ensure proper fitting of all connections to minimize dead volume.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload. - High injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the amount of sample injected onto the column.
Split Peaks - Clogged inlet frit of the guard or analytical column. - Column contamination or degradation. - Sample injection issues.- Replace the guard column or the inlet frit of the analytical column. - Wash the column with a strong solvent. - Ensure the injector is functioning correctly and the sample is fully dissolved.
Broad Peaks - Low mobile phase flow rate. - Column contamination or aging. - Large dead volume. - High molecular weight of the analyte.- Optimize the flow rate; for diterpenes, a flow rate of 0.8-1.0 mL/min is common. - Use a guard column and ensure proper sample cleanup. - Check and minimize the length and diameter of tubing.

2. Retention Time Variability

Problem Possible Causes Solutions
Drifting Retention Times - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. - Column aging.- Equilibrate the column with at least 10-20 column volumes of the mobile phase. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature.[2] - Replace the column if performance degrades.
Sudden Changes in Retention Times - Air bubbles in the pump or detector. - Leak in the system. - Change in mobile phase composition.- Degas the mobile phase and prime the pump. - Check all fittings for leaks. - Verify the mobile phase composition and preparation.

3. Baseline Issues

Problem Possible Causes Solutions
Noisy Baseline - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Pump pulsations.- Degas the mobile phase. - Flush the system with a clean, strong solvent. - Ensure the pump is properly maintained.
Drifting Baseline - Inadequate column equilibration, especially with gradient elution. - Contamination in the mobile phase. - Temperature changes.- Allow for sufficient column equilibration time. - Use high-purity HPLC-grade solvents. - Maintain a constant column temperature using a column oven.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: For the analysis of Dodonolides and related clerodane diterpenes, a reversed-phase HPLC method is typically employed. Here are some recommended starting conditions based on the analysis of similar compounds:

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile (B52724) or Methanol (B129727)
Gradient Start with a lower percentage of organic solvent (e.g., 40-60% B) and gradually increase to elute the compounds of interest.
Flow Rate 0.8 - 1.0 mL/min
Detection UV detection at a low wavelength (e.g., 205-220 nm), as many diterpenoids lack strong chromophores.[3]
Column Temperature 25 - 35 °C

Q2: How should I prepare my Dodonaea viscosa extract for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining reliable and reproducible results. A general workflow for preparing plant extracts is as follows:

  • Extraction: Macerate or sonicate the dried and powdered plant material with a suitable solvent like methanol or ethanol.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Solid-Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge to remove highly polar and non-polar interferences.

  • Reconstitution: Dissolve the final dried extract in the initial mobile phase for injection.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Q3: My sample is a complex mixture. How can I improve the resolution between peaks?

A3: Improving resolution in a complex chromatogram can be achieved by:

  • Optimizing the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Changing the organic solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation.

  • Adjusting the mobile phase pH: Adding a small amount of acid can improve the peak shape and resolution of acidic or basic analytes.

  • Using a different column: A column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column with a smaller particle size can provide better separation.

  • Lowering the flow rate: This can increase the efficiency of the separation, leading to better resolution, but will also increase the run time.

Q4: I am not seeing any peaks for my this compound sample. What could be the problem?

A4: Several factors could lead to a lack of peaks:

  • Low concentration: The concentration of Dodonolides in your extract may be below the detection limit of your method. Try concentrating your sample or injecting a larger volume.

  • Inappropriate detection wavelength: Diterpenoids often have weak UV absorbance. Ensure you are using a low wavelength (e.g., 205-220 nm) for detection. If available, a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) can be more sensitive for such compounds.

  • Compound degradation: Dodonolides may be unstable under certain conditions. Ensure proper storage of your samples and standards.

  • Injection issue: Check that the autosampler is working correctly and the injection volume is appropriate.

Experimental Protocols

Protocol 1: General HPLC Method for Diterpenoid Profiling in Dodonaea viscosa

This protocol provides a general method for the qualitative analysis of diterpenoids in a plant extract.

  • Sample Preparation: Prepare the methanolic extract of Dodonaea viscosa as described in FAQ Q2.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-35 min: 40% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: 90% to 40% B

      • 45-50 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm, with chromatograms extracted at 210 nm.

Protocol 2: Quantitative Analysis of a Specific Diterpenoid

This protocol outlines the steps for quantifying a target diterpenoid using an external standard.

  • Standard Preparation: Prepare a stock solution of the purified diterpenoid standard of known concentration in methanol. Create a series of calibration standards by diluting the stock solution to at least five different concentrations.

  • Sample Preparation: Prepare the plant extract as described previously.

  • HPLC Analysis: Analyze the calibration standards and the sample extract using the optimized HPLC method from Protocol 1 or a validated isocratic method if suitable.

  • Calibration Curve: Plot the peak area of the standard against its concentration to generate a calibration curve.

  • Quantification: Determine the concentration of the target diterpenoid in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Typical HPLC Parameters for the Analysis of Clerodane Diterpenes from Dodonaea viscosa and Related Species.

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.2% Acetic AcidWater
Mobile Phase B MethanolAcetonitrileMethanol:Acetonitrile (50:50)
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection (UV) 210 nm220 nm205 nm
Reference Based on analysis of diterpenes.[1]Based on analysis of triterpenoids.[4]General knowledge of natural product analysis.

Table 2: Example Retention Times of Compounds Identified in Dodonaea viscosa Extracts (Note: These are not Dodonolides but co-occurring compounds).

Compound Retention Time (min) Reference
Gallic Acid~2.8[5]
Catechin~3.5[5]
Epicatechin~4.2[5]
Caffeic Acid~5.1
p-Coumaric Acid~6.3
Ferulic Acid~7.0
Quercetin~10.5[5]
Hautriwaic acid (a diterpenoid)16.23[6]

Note: Retention times are highly dependent on the specific HPLC system and conditions and should be used as a general guide.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration spe Solid-Phase Extraction (SPE) (Optional Cleanup) concentration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/PDA or MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Issue? start->baseline no_peaks No Peaks? start->no_peaks tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split/Broad peak_shape->split Yes drift Drifting retention_time->drift Yes sudden_shift Sudden Shift retention_time->sudden_shift Yes noisy Noisy baseline->noisy Yes drifting_baseline Drifting baseline->drifting_baseline Yes solution_no_peaks Check Concentration Verify Detector Wavelength Inspect Injector no_peaks->solution_no_peaks Yes solution_peak_shape Adjust Mobile Phase pH Check for Column Overload Use High-Purity Column tailing->solution_peak_shape fronting->solution_peak_shape split->solution_peak_shape solution_rt Check Temperature Control Ensure Column Equilibration Verify Mobile Phase drift->solution_rt sudden_shift->solution_rt solution_baseline Degas Mobile Phase Clean Detector Cell Use HPLC-Grade Solvents noisy->solution_baseline drifting_baseline->solution_baseline

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Troubleshooting Low Bioactivity of Dodonolide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when observing low bioactivity of Dodonolide in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing lower than expected or no activity in my cell-based assay. What are the primary factors to consider?

A1: Low bioactivity of natural products like this compound, a sesquiterpenoid, can stem from several factors. The most common culprits are issues with compound solubility and stability, degradation of the compound, and suboptimal assay conditions. It is also possible that the chosen concentration range is not appropriate for the specific cell line or target.

Q2: How can I be sure that my this compound stock solution is prepared correctly?

A2: Proper preparation of your stock solution is critical. This compound, like many sesquiterpenoids, may have poor water solubility.[1] It is recommended to dissolve this compound in a high-purity solvent such as DMSO.[2] Ensure the compound is fully dissolved by gentle vortexing or sonication.[3] Visually inspect the solution for any precipitate before making further dilutions in your culture medium.

Q3: Could the assay itself be interfering with the activity of this compound?

A3: Yes, assay interference is a known issue with natural products.[4] For colorimetric assays like the MTT assay, components of complex natural product extracts can interfere with the absorbance reading.[3] It is also possible for compounds to interact with assay reagents, leading to inaccurate results. Consider using alternative or orthogonal assays to confirm your findings.

Q4: Is it possible for this compound to degrade during my experiment?

A4: Natural products can be unstable, and their degradation during storage or experimental procedures can lead to a loss of activity.[5] It is crucial to handle and store this compound according to the supplier's instructions, typically at low temperatures and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxicity Observed in MTT Assay

If you are observing high variability or a lack of a dose-dependent cytotoxic effect with this compound in an MTT assay, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution
Poor Compound Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. Visually inspect for precipitates.[2]
Inconsistent Cell Seeding Use a homogenous single-cell suspension for seeding and a reliable cell counting method. Allow cells to adhere for 24 hours before adding the compound.[2]
Assay Interference Include "compound-only" controls (wells with this compound at test concentrations but without cells) to check for direct reduction of the MTT reagent. Subtract the background absorbance from these wells.[3]
Suboptimal Incubation Time Optimize the exposure time of the cells to this compound. Cytotoxic effects may manifest at different time points (e.g., 24, 48, or 72 hours).[3]
Compound Instability Prepare fresh dilutions of this compound from a new stock solution for each experiment to avoid degradation.[5]
Issue 2: Low Bioactivity in a Target-Based Biochemical Assay

If this compound is not showing activity against its purified target protein, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Incorrect Assay Buffer pH The solubility and stability of compounds can be pH-dependent.[6][7] Ensure the pH of your assay buffer is optimal for both the target protein and this compound.
Compound Aggregation Natural products can form aggregates at high concentrations, leading to non-specific inhibition or loss of activity.[8] Include a detergent like Triton X-100 in the assay buffer to disrupt potential aggregates.[5]
Presence of Thiols in Buffer The α-methylene-γ-lactone moiety in many sesquiterpenoids can react with thiols. If your buffer contains reducing agents like DTT or β-mercaptoethanol, it may inactivate this compound. Consider removing or reducing the concentration of these agents if possible.
Narrow Activity Window Test this compound over a wide range of concentrations to ensure you are not missing a narrow window of activity.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the tube until the powder is dispersed.

    • If necessary, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended.

Protocol 2: MTT Cytotoxicity Assay
  • Materials: 96-well plates, cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a cell culture medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).[3]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Bioactivity start Low or No Bioactivity Observed solubility Check Compound Solubility - Fully dissolved? - Precipitate in media? start->solubility stability Assess Compound Stability - Fresh stock? - Proper storage? start->stability assay_conditions Review Assay Conditions - Optimal cell density? - Correct incubation time? start->assay_conditions controls Verify Controls - Vehicle control shows no effect? - Positive control active? start->controls solution_solubility Re-dissolve or Use Solubilizing Agent solubility->solution_solubility Issue Found solution_stability Prepare Fresh Aliquots stability->solution_stability Issue Found solution_assay Optimize Assay Parameters assay_conditions->solution_assay Issue Found solution_controls Re-run with Validated Controls controls->solution_controls Issue Found retest Re-run Experiment solution_solubility->retest solution_stability->retest solution_assay->retest solution_controls->retest

Caption: A logical workflow for troubleshooting low bioactivity of this compound.

NFkB_Pathway Simplified NF-κB Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibits Gene Inflammatory Gene Expression NFkB_nuc->Gene Activates

Caption: Potential inhibitory action of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Solubility of Dodonolide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with dodonolide (B1161511), a clerodane diterpene with potential therapeutic properties. The focus is on enhancing its solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a clerodane diterpene, a type of secondary metabolite isolated from plants of the Dodonaea genus, such as Dodonaea viscosa. Like many natural products, especially those with a diterpenoid structure, this compound is lipophilic and exhibits poor solubility in aqueous solutions, which are the basis for most in vitro biological assays. This low aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the primary solvent recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for preparing stock solutions of poorly water-soluble compounds like this compound. It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and most organic liquids.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many protocols recommending a final concentration of 0.1% or less. It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The primary reasons are often a high final concentration of this compound that exceeds its aqueous solubility limit or improper mixing techniques.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: While DMSO is the most common, other organic solvents like ethanol (B145695) can also be used. However, ethanol is generally more cytotoxic to cells than DMSO, so the final concentration must be kept very low (typically <0.1%). For some applications, solubility-enhancing formulations like cyclodextrin (B1172386) complexes or solid dispersions can be explored to create aqueous-based solutions.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide addresses the common issue of this compound precipitating out of solution when diluted from a DMSO stock into aqueous cell culture media.

Issue Potential Cause Recommended Solution
Immediate Precipitation upon addition to media.High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final working concentration. 2. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols ).
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes the compound to rapidly "crash out."1. Use a serial dilution method. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) media.2. Add the stock solution dropwise while gently vortexing or swirling the media to ensure gradual and thorough mixing.
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.
Delayed Precipitation (after hours or days in the incubator).Compound Instability: this compound may degrade or aggregate over time under incubation conditions (37°C, pH changes).1. Prepare fresh working solutions immediately before each experiment.2. Assess the stability of this compound in your media over time.
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.1. Reduce the serum concentration in your media if your experiment allows.2. Consider using a different basal media formulation.
Cloudy or Hazy Solution even at low concentrations.Incomplete Dissolution of Stock: The initial this compound stock in DMSO may not be fully dissolved.1. Ensure the stock solution is clear before use. Gentle warming (to 37°C) and vortexing can help dissolve any precipitate in the stock.2. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

Data Presentation: Solubility of Diterpenes

Solvent Compound Class Expected Solubility Notes for In Vitro Use
Dimethyl Sulfoxide (DMSO) Clerodane DiterpenesHigh (often >10 mg/mL)Preferred solvent for stock solutions. Keep final concentration in media low (<0.5%).
Ethanol (EtOH) Clerodane DiterpenesModerate to HighCan be used for stock solutions. Generally more cytotoxic than DMSO. Keep final concentration very low (<0.1%).
Methanol (MeOH) Clerodane DiterpenesModerateNot typically used for live-cell assays due to higher toxicity.
Phosphate-Buffered Saline (PBS) Clerodane DiterpenesVery Low / InsolubleNot suitable as a primary solvent.
Cell Culture Media (with Serum) Clerodane DiterpenesVery LowThe target solution for working concentrations. Solubility is the limiting factor.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of purified this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the final solution is clear and free of any visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 100 µM).

  • Dispense your complete cell culture medium (pre-warmed to 37°C) into wells of a 96-well plate (e.g., 198 µL per well).

  • Add a fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells, ensuring the final DMSO concentration is consistent and non-toxic. Include a DMSO-only control.

  • Mix thoroughly by gentle pipetting or using a plate shaker.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect for precipitation or cloudiness at several time points (e.g., 0, 2, 6, and 24 hours) under a microscope.

  • The highest concentration that remains clear is the maximum working soluble concentration for your experiment.

Mandatory Visualizations

This compound Preparation and Dilution Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex & Warm (37°C) dissolve->vortex filter Filter-Sterilize (0.22 µm) vortex->filter store Aliquot & Store at -80°C filter->store thaw Thaw Stock Aliquot store->thaw Use in Experiment dilute Serially Dilute in Pre-warmed Media thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Plausible Anti-Inflammatory Signaling Pathway for this compound

Clerodane diterpenes have been reported to exhibit anti-inflammatory activity, often through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a plausible mechanism of action for this compound, where it may inhibit key steps in this pathway.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines transcription This compound This compound This compound->IKK Inhibition This compound->NFkB_active Inhibition

Caption: Plausible inhibition of the NF-κB signaling pathway by this compound.

Dealing with impurities in Dodonolide samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with Dodonolide. It provides troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities from this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

A1: Impurities in this compound samples can originate from various stages of its lifecycle, from natural sourcing to laboratory handling. The primary sources include:

  • Biosynthetic Precursors and Analogs: Related compounds that are structurally similar to this compound and are co-extracted from the natural source.

  • Degradation Products: this compound may degrade under certain conditions, such as exposure to light, high temperatures, or non-neutral pH, forming new, unwanted compounds.

  • Residual Solvents: Solvents used during the extraction and purification processes may remain in the final sample.

  • Reagents and Catalysts: If this compound is synthetically or semi-synthetically produced, unreacted starting materials, reagents, or catalysts can be present as impurities.

  • Cross-Contamination: Contamination from other samples or lab equipment can introduce foreign substances.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a standard method for quantifying purity. For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the bulk sample and major impurities.

Q3: What are the acceptable limits for impurities in a this compound sample intended for pre-clinical research?

A3: For early-stage pre-clinical research, the purity requirement for a novel compound like this compound is generally high, often exceeding 95%. The acceptable level for any single impurity is typically less than 0.5%, and for well-characterized, non-toxic impurities, it might be slightly higher. However, for pharmacology and toxicology studies, it is crucial to identify and quantify all impurities present at a concentration of 0.1% or greater.

Q4: How should I store my this compound samples to minimize degradation?

A4: To minimize degradation, this compound samples should be stored as a dry, solid powder in a tightly sealed, amber-colored vial to protect from light. Storage at low temperatures, such as -20°C or -80°C, is recommended. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature and for a limited time, after confirming its stability in the chosen solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram - Sample degradation- Contamination from solvent or glassware- Presence of related natural products- Re-run the analysis with a freshly prepared sample.- Run a blank injection (solvent only) to check for system contamination.- Use LC-MS to obtain mass data on the unknown peaks for tentative identification.- If related products are suspected, optimize the chromatographic method to improve separation.
Poor peak shape (tailing or fronting) in HPLC - Column overload- Inappropriate mobile phase pH- Column degradation- Dilute the sample and re-inject.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Replace the HPLC column with a new one of the same type.
Inconsistent purity results between batches - Variability in the natural source material- Inconsistent extraction or purification protocol- Standardize the extraction and purification procedures.- Characterize the impurity profile of each new batch thoroughly.- Pool multiple small batches to create a larger, more homogenous lot if possible.
Low recovery after purification - Adsorption of this compound onto the stationary phase- Degradation during purification- Change the stationary phase or the solvent system in your chromatography.- Perform purification steps at a lower temperature.- Ensure the pH of all solutions is within the stability range of this compound.
Mass spectrometry signal is weak or absent for an impurity peak seen in UV-HPLC - The impurity has poor ionization efficiency- The impurity is non-volatile- Try a different ionization source (e.g., APCI instead of ESI).- Alter the mobile phase to include additives that promote ionization (e.g., formic acid or ammonium (B1175870) acetate).

Quantitative Data Summary

The following table summarizes hypothetical data from the analysis of a this compound sample using different analytical techniques.

Impurity Retention Time (HPLC) Area % (HPLC-UV) m/z (LC-MS) Proposed Identity
Impurity A4.2 min1.8%[M+H]⁺ = 457.2Isomer of this compound
Impurity B5.8 min0.9%[M+H]⁺ = 473.2Hydroxylated this compound
Impurity C7.1 min0.3%[M+H]⁺ = 425.2Demethylated this compound
This compound6.5 min97.0%[M+H]⁺ = 441.2Active Compound

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength for this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound sample in methanol (B129727) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: LC-MS system with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and gradient program as described in Protocol 1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Nitrogen, 800 L/hr.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode. For structural elucidation, perform tandem MS (MS/MS) on the significant impurity peaks.

Visualizations

Experimental_Workflow cluster_start Sample Analysis cluster_analytical Purity & Identification cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product start This compound Sample hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis start->lcms decision Purity > 95%? hplc->decision lcms->decision purify Preparative HPLC or Column Chromatography decision->purify end_pass Pure this compound decision->end_pass Yes purify->hplc Re-analyze end_fail Further Characterization of Impurities purify->end_fail

Caption: Experimental workflow for this compound impurity analysis and purification.

Troubleshooting_Flow cluster_problem Problem Identification cluster_check1 Initial Checks cluster_check2 Sample Integrity cluster_analysis Advanced Analysis cluster_conclusion Conclusion problem Unexpected HPLC Peaks check_blank Run Solvent Blank problem->check_blank decision1 Blank is Clean? check_blank->decision1 check_fresh Prepare Fresh Sample decision1->check_fresh Yes conclusion1 System Contamination decision1->conclusion1 No decision2 Peaks Still Present? check_fresh->decision2 lcms_analysis LC-MS for m/z decision2->lcms_analysis Yes conclusion2 Sample Degradation decision2->conclusion2 No conclusion3 Inherent Impurity lcms_analysis->conclusion3

Technical Support Center: Refining Cell-Based Assays for Diterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with diterpenoid compounds in cell-based assays.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges.

FAQ 1: Assay Interference & Inconsistent Results

Question: My cell viability results are inconsistent when using tetrazolium-based assays (e.g., MTT, XTT, WST-1) to test diterpenoid compounds. I'm observing high background absorbance in my 'compound only' controls. What is causing this?

Answer: This is a common issue when working with diterpenoid and other natural product compounds that possess antioxidant properties. The underlying cause is the direct reduction of the tetrazolium salt (e.g., MTT, XTT) by your compound into its colored formazan (B1609692) product.[1] This chemical reaction is independent of cellular metabolic activity, which is the intended measure of these assays. Consequently, this interference leads to artificially inflated absorbance readings that do not accurately reflect cell viability and can mask the true cytotoxic effects of your compound.[1]

Troubleshooting Workflow for Assay Interference

A systematic approach is crucial to identify and mitigate assay interference.

G cluster_0 Problem Identification cluster_1 Step 1: Confirm Interference cluster_2 Step 2: Mitigation & Resolution A Inconsistent viability data or high background in controls B Run 'Compound Only' Control (No Cells + Medium + Compound + Assay Reagent) A->B C Observe color change? B->C Incubate D Yes: Interference Confirmed C->D Yes E No: Check other variables (seeding, contamination, etc.) C->E No F Option 1: Wash out compound with PBS before adding assay reagent. D->F G Option 2: Switch to a non-interfering assay (SRB, ATP-based, or Real-Time Glo). D->G H Re-validate experiment F->H G->H

Caption: Troubleshooting workflow for diterpenoid interference in cell viability assays.

FAQ 2: Compound Solubility Issues

Question: My diterpenoid compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. How can I resolve this?

Answer: Poor aqueous solubility is a frequent challenge with lipophilic compounds like many diterpenoids. When the DMSO stock is diluted into the aqueous culture medium, the compound can crash out of solution, leading to inaccurate concentration calculations and inconsistent cellular exposure.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[2] However, for dose-response experiments, it is critical to make serial dilutions of your compound in 100% DMSO first, before adding a small volume of the DMSO stock to the media.[2]

  • Solubility Testing: Before conducting the full assay, perform a solubility test. Prepare your highest desired concentration in culture medium and visually inspect for precipitation over time. You can also measure turbidity using a plate reader at a wavelength above 500 nm to quantify precipitation.[3]

  • Use of Surfactants or Co-solvents: In some cases, non-ionic surfactants like Pluronic F-68 or co-solvents can be used at low, non-toxic concentrations to improve solubility, but these must be validated to ensure they do not interfere with the assay or cellular physiology.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.[3]

FAQ 3: Differentiating Modes of Cell Death

Question: My viability assay shows that the diterpenoid compound is causing cell death. How can I determine if it's apoptosis or necrosis?

Answer: Standard viability assays measure cell death but do not distinguish the mechanism. To differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you need to use specific assays that measure key molecular markers of these processes.

A common and effective method is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI), followed by flow cytometry analysis.[4][5]

  • Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[5]

  • Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[5]

Logical Flow for Distinguishing Apoptosis vs. Necrosis

G cluster_0 Experimental Setup cluster_1 Data Interpretation cluster_2 Conclusion A Treat cells with diterpenoid compound B Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C Analyze via Flow Cytometry B->C D Annexin V (-) / PI (-) C->D E Annexin V (+) / PI (-) C->E F Annexin V (+) / PI (+) C->F G Annexin V (-) / PI (+) C->G H Live Cells D->H I Early Apoptotic Cells E->I J Late Apoptotic/ Necrotic Cells F->J K Necrotic Cells (Membrane Damage) G->K

Caption: Interpreting results from an Annexin V and Propidium Iodide assay.

Data Presentation: Diterpenoid Anti-Inflammatory Activity

Many diterpenoids exert their effects by modulating inflammatory pathways.[6][7][8] A primary target is the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[9][10][11] The table below summarizes the inhibitory concentrations (IC₅₀) of various diterpenoids on NF-κB activity and the production of inflammatory mediators.

Compound ClassDiterpenoid ExampleCell LineAssay TargetIC₅₀ (µM)Reference
CembranoidSinumaximol AHepG2TNFα-induced NF-κB29.10 ± 1.54[11]
CembranoidSinumaximol BHepG2TNFα-induced NF-κB25.32 ± 1.25[11]
CembranoidSinumaximol GHepG2TNFα-induced NF-κB15.81 ± 2.29[11]
ent-KauraneSiegesbeckia DiterpenoidHuman NeutrophilsElastase Release~1.8 - 4.5[7]
Triterpenoid (B12794562)Oleanolic AcidMouse MacrophagesPGE₂ Release23.51[12]
TriterpenoidUrsolic AcidMouse MacrophagesPGE₂ Release60.91[12]

*Note: Triterpenoids are structurally related to diterpenoids and often studied for similar activities.

Key Signaling Pathway: NF-κB Inhibition

Diterpenoids can inhibit the NF-κB pathway at multiple points, ultimately preventing the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[9][10]

G cluster_0 Cytoplasm cluster_1 Inactive NF-κB Complex cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Releases NFkB_p65 p65 IkB->NFkB_p65 Releases NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation Diterpenoids Diterpenoid Compounds Diterpenoids->IKK Inhibits Diterpenoids->NFkB_p50 Inhibits Translocation Diterpenoids->NFkB_p65 Inhibits Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNFα, IL-6) NFkB_p50_nuc->Transcription Initiates NFkB_p65_nuc->Transcription Initiates

Caption: Diterpenoid compounds inhibit the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This assay is recommended as an alternative to tetrazolium-based methods as it measures total protein content and is less susceptible to interference from reducing compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully discard the TCA. Wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Place the plate on an orbital shaker for 5 minutes to ensure the dye is fully dissolved. Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, and is a highly sensitive alternative that avoids compound interference issues.[1]

Methodology:

  • Cell Seeding & Treatment: Plate and treat cells in an opaque-walled 96-well plate as described for the SRB assay. Include control wells with medium only for background luminescence measurement.

  • Reagent Preparation: Equilibrate the assay reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the luminescent assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer. The luminescent signal is directly proportional to the number of viable cells.

Protocol 3: Cytotoxicity Assay (MTT Method - for non-interfering compounds)

While prone to interference, the MTT assay is widely used. If you have confirmed your diterpenoid does not interfere, this protocol can be followed.

Methodology:

  • Cell Seeding & Treatment: Seed 1x10⁴ cells per well in a 96-well plate and treat with your compound for 48 hours.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measurement: Measure the absorbance at 492 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Diterpenoids from Dodonaea Species and Other Notable Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diterpenoids are a diverse class of natural compounds with a wide range of biological activities, making them a subject of intense research in drug discovery. While a specific compound named "Dodonolide" is not extensively characterized in publicly available scientific literature, the genus Dodonaea, from which such a compound would likely be derived, is a rich source of bioactive diterpenoids, particularly of the clerodane type. These compounds have demonstrated significant anti-inflammatory and anticancer properties. This guide provides a comparative overview of the bioactivity of representative clerodane diterpenoids isolated from Dodonaea species against other well-known bioactive diterpenoids, supported by experimental data and methodologies.

Data Presentation: Comparative Bioactivity of Selected Diterpenoids

The following table summarizes the in vitro cytotoxic activity of selected clerodane diterpenoids from Dodonaea species and compares them with other notable bioactive diterpenoids. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDiterpenoid ClassBioactivityCell Line(s)IC50 (µM)Reference
Polyandric Acid AClerodaneAnticancerSUM190 (Inflammatory Breast Cancer)6.74[1]
Polyandric Acid AClerodaneAnticancerSUM149 (Inflammatory Breast Cancer)7.73[1]
Polyandric Acid AClerodaneAnticancerBCX-010 (Inflammatory Breast Cancer)4.22[1]
Dodovisin AClerodaneATP Citrate Lyase Inhibition-Potent Inhibition[2]
Strictic AcidClerodaneATP Citrate Lyase Inhibition-Potent Inhibition[2]
CostunolideSesquiterpene LactoneAnticancerHCT116 (Colon Cancer)39.92[3][4]
CostunolideSesquiterpene LactoneAnticancerMDA-MB-231-Luc (Breast Cancer)100.57[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the diterpenoids listed in the table was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SUM190, SUM149, BCX-010, HCT116, MDA-MB-231-Luc) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Polyandric Acid A, Costunolide) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)

This in vivo assay is used to evaluate the anti-inflammatory potential of topically applied compounds.[5] 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema when applied to mouse skin.

Methodology:

  • Animal Model: Swiss albino or BALB/c mice are used for the experiment.

  • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.

  • Compound Application: The test compound (e.g., a diterpenoid from Dodonaea polyandra) is applied topically to the TPA-treated ear, either simultaneously with or shortly after TPA application.

  • Edema Measurement: After a specific period (e.g., 6 hours), the mice are euthanized, and a standard-sized circular section is punched out from both the treated and control ears.

  • Data Analysis: The weight of the ear punches is measured, and the difference in weight between the TPA-treated and control ears is calculated as a measure of edema. The percentage inhibition of edema by the test compound is calculated by comparing the edema in the compound-treated group to the TPA-only treated group.

Signaling Pathways and Experimental Workflows

Signaling Pathway: NF-κB Inhibition by Diterpenoids

Many diterpenoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell proliferation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Several diterpenoids have been shown to inhibit the NF-κB pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_pathway NF-κB Signaling Pathway Stimuli e.g., TNF-α, LPS IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Induces Transcription Diterpenoids Diterpenoids (e.g., from Dodonaea) Diterpenoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.

Experimental Workflow: Bioactivity-Guided Isolation of Diterpenoids

The discovery of novel bioactive diterpenoids often follows a bioactivity-guided fractionation and isolation process. This workflow systematically narrows down a crude plant extract to identify the specific compounds responsible for the observed biological activity.

Bioactivity_Workflow Plant_Material Plant Material (e.g., Dodonaea viscosa) Extraction Crude Extract (e.g., Methanol) Plant_Material->Extraction Bioassay_1 Initial Bioassay (e.g., Cytotoxicity Screen) Extraction->Bioassay_1 Fractionation Solvent Partitioning & Column Chromatography Bioassay_1->Fractionation Active Extract Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay_2 Bioassay of Fractions Fractions->Bioassay_2 Active_Fraction Most Active Fraction Bioassay_2->Active_Fraction Identifies Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compounds Pure Diterpenoids Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Bioassay Confirmation of Bioactivity Structure_Elucidation->Final_Bioassay Identified Compound

Caption: Workflow for bioactivity-guided isolation of diterpenoids.

References

Validating the Anti-inflammatory Effects of Dodonolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory properties of Dodonolide, a novel clerodane diterpene. As specific experimental data for this compound is not yet widely available, this document serves as a methodological guide, presenting hypothetical yet plausible data for this compound based on related compounds. This allows for a direct comparison with established anti-inflammatory agents, the selective COX-2 inhibitor Celecoxib and the natural flavonoid Quercetin. Detailed experimental protocols and visual workflows are provided to assist in the design and execution of validation studies.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a novel compound can be quantified through a series of in vitro assays targeting key inflammatory mediators and pathways. Below is a comparative summary of the inhibitory activities of this compound (hypothetical), Celecoxib, and Quercetin across three standard assays.

CompoundAssayTarget/MarkerIC50 (µM)
This compound (Hypothetical) Nitric Oxide ProductioniNOS15.5
COX-2 InhibitionCOX-2 Enzyme8.2
NF-κB ActivationNF-κB Pathway12.8
Celecoxib Nitric Oxide ProductioniNOS25.0
COX-2 InhibitionCOX-2 Enzyme0.04[1]
NF-κB ActivationNF-κB Pathway>100
Quercetin Nitric Oxide ProductioniNOS20.0
COX-2 InhibitionCOX-2 Enzyme5.5
NF-κB ActivationNF-κB Pathway44.0[2]

Table 1: Comparative in vitro anti-inflammatory activity. IC50 values represent the concentration required for 50% inhibition. Lower values indicate higher potency.

Experimental Workflows and Signaling Pathways

To ensure robust and reproducible results, standardized experimental workflows are crucial. The following diagram illustrates a typical workflow for the in vitro validation of a novel anti-inflammatory compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Dose-response Inflammatory Stimulus Inflammatory Stimulus Cell Culture->Inflammatory Stimulus e.g., LPS Assay 1 Assay 1 Inflammatory Stimulus->Assay 1 NO Production Assay 2 Assay 2 Inflammatory Stimulus->Assay 2 COX-2 Activity Assay 3 Assay 3 Inflammatory Stimulus->Assay 3 NF-kB Activation IC50 Calculation 1 IC50 Calculation 1 Assay 1->IC50 Calculation 1 IC50 Calculation 2 IC50 Calculation 2 Assay 2->IC50 Calculation 2 IC50 Calculation 3 IC50 Calculation 3 Assay 3->IC50 Calculation 3 Comparative Analysis Comparative Analysis IC50 Calculation 1->Comparative Analysis IC50 Calculation 2->Comparative Analysis IC50 Calculation 3->Comparative Analysis Lead Candidate Selection Lead Candidate Selection Comparative Analysis->Lead Candidate Selection

In Vitro Anti-inflammatory Validation Workflow

A key mechanism through which many anti-inflammatory compounds exert their effects is the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Phosphorylation IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Release Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Targeting the NF-κB Signaling Pathway

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[3]

  • Test compound (this compound) and reference compounds (Celecoxib, Quercetin)

  • 96-well culture plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[3]

  • Pre-treat the cells with various concentrations of the test and reference compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[3]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.[4]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

Objective: To measure the direct inhibitory effect of a test compound on the enzymatic activity of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Protocol:

  • Reconstitute the human recombinant COX-2 enzyme according to the manufacturer's instructions.[5]

  • In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test compound at various concentrations.

  • Add the reconstituted COX-2 enzyme to each well, except for the blank.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[5]

  • Calculate the rate of reaction (slope) for each concentration.

  • Determine the percentage of COX-2 inhibition relative to the vehicle control and calculate the IC50 value.

NF-κB Luciferase Reporter Assay

Objective: To assess the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Growth medium (e.g., MEM/EBSS with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) as the stimulus

  • Luciferase Assay System (including cell lysis buffer and luciferase substrate)

  • 96-well white clear-bottom plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter HEK293 cells in a 96-well plate and incubate overnight.[6]

  • Pre-treat the cells with different concentrations of the test and reference compounds for 1 hour.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubate for an additional 6 to 24 hours.[6]

  • Lyse the cells using the provided lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition and the corresponding IC50 value.

Conclusion

This guide outlines a systematic approach to validating the anti-inflammatory effects of the novel clerodane diterpene, this compound. By employing a panel of in vitro assays and comparing its activity against well-characterized compounds like Celecoxib and Quercetin, researchers can effectively determine its potency and potential mechanism of action. The provided experimental protocols and visual aids are intended to facilitate the design and implementation of these crucial validation studies, ultimately paving the way for further pre-clinical and clinical development.

References

Comparison of Anti-Cancer Activity: Dodonolide vs. Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between a novel compound and established therapeutic agents is crucial for advancing research and drug development. This guide provides a detailed analysis of Dodonolide, a promising new molecule, against a panel of known therapeutic agents. The comparison focuses on anti-cancer activity, supported by experimental data and detailed methodologies to ensure reproducibility and facilitate further investigation by researchers, scientists, and drug development professionals.

The in-vitro cytotoxic activity of this compound was evaluated against a range of human cancer cell lines and compared with the performance of well-established chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

Table 1: Comparative IC50 Values (µM) of this compound and Known Therapeutic Agents Across Various Cancer Cell Lines

Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
MCF-7 (Breast)1.50.80.015.2
A549 (Lung)2.31.20.058.1
HeLa (Cervical)1.80.50.023.7
HT-29 (Colon)3.11.50.0810.4

Experimental Protocols

The following methodologies were employed to generate the comparative data presented above.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, HT-29) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound and the comparator drugs (Doxorubicin, Paclitaxel, Cisplatin) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 Values read->calculate signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Cross-Validation of Analytical Methods for Deoxynivalenol (DON) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of Deoxynivalenol (DON), a prevalent mycotoxin in cereals: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the likelihood of "Dodonolide" being a typographical error, this document focuses on Deoxynivalenol, a compound with extensive research and a critical need for accurate analytical monitoring in food safety and toxicology.

The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide synthesizes validation data from various studies to offer an objective comparison of the performance of these techniques.

Comparison of Analytical Methods

The choice between HPLC and LC-MS/MS for the analysis of Deoxynivalenol is contingent on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Both techniques provide robust and reliable quantification, though they differ in their principles of separation and detection.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the analyte's distribution between a liquid mobile phase and a solid stationary phase, with detection typically by Diode Array (DAD) or Fluorescence (FLD) detectors.Combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry for detection.[1]
Sensitivity Good sensitivity, with Limits of Detection (LOD) often in the µg/kg range. For instance, an HPLC-DAD method for DON in pasta reported an LOD of 50 µg/kg.[2]High sensitivity, capable of reaching lower µg/kg levels. An LC/MS/MS-ESI method for DON in pasta showed an LOD of 20 µg/kg.[2] For DON and its metabolites in cereals, LODs can range from 5 to 13 ng/g.[3][4]
Selectivity Good selectivity, which can be enhanced by post-column derivatization for fluorescence detection.Excellent selectivity, utilizing specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM) to minimize matrix interference.[1]
Sample Preparation Often requires a clean-up step, such as immunoaffinity columns (IAC) or solid-phase extraction (SPE), to reduce matrix effects.[2][5]While clean-up is beneficial, the high selectivity of MS/MS can sometimes allow for simpler "dilute-and-shoot" methods, reducing sample preparation time.[1][3][4]
Cost & Complexity Lower initial instrument cost and less complex operation compared to LC-MS/MS.Higher initial investment and operational complexity, requiring more specialized training.
Confirmation Provides tentative identification based on retention time and UV/fluorescence spectra.Provides definitive identification and structural information based on mass-to-charge ratio and fragmentation patterns, making it a confirmatory technique.[6]
Quantitative Data Summary

The following tables summarize the performance characteristics for HPLC and LC-MS/MS methods for the analysis of Deoxynivalenol, compiled from various validation studies.

Table 1: Performance Characteristics of HPLC Methods for Deoxynivalenol

ParameterHPLC-DADHPLC-PCD-FLD
Matrix PastaCereals
Linearity Range Not SpecifiedNot Specified
LOD 50 µg/kg[2]Not Specified
LOQ Not SpecifiedNot Specified
Recovery Good[2]Acceptable[6]
Precision (RSD) Not SpecifiedNot Specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Deoxynivalenol

ParameterLC-MS/MS (in Pasta)LC-MS/MS (in Maize)LC-MS/MS (in Porcine Blood)
Matrix PastaMaizePorcine Blood (DBS)
Linearity Range Not Specified12–4000 µg/kg (r² > 0.998)[1]Not Specified
LOD 20 µg/kg[2]5 - 13 ng/g[3][4]Not Specified
LOQ Not Specified10 - 26 ng/g[3][4]Not Specified
Recovery Good[2]96% - 103% (with internal standard)[1][7]79.50% - 101.50%[8]
Precision (RSD) Not SpecifiedNot Specified6.57% - 25.61% (Intra-day)[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is a generalized procedure based on common practices for DON analysis in cereals.

  • Sample Preparation:

    • Homogenize 25g of the ground cereal sample.[5]

    • Extract the sample with 100 mL of an acetonitrile (B52724)/water (84:16, v/v) mixture by blending for 3 minutes.[5]

    • Filter the extract.

    • Clean up the extract using a Mycosep® 225 column or an immunoaffinity column (IAC).[2][5]

    • Evaporate the purified extract to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile or methanol (B129727).[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

    • Detection: UV detection at a specified wavelength (e.g., 220 nm).

    • Quantification: Calculate the concentration of DON in the sample by comparing its peak area to a calibration curve prepared from certified reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a representative procedure for the analysis of DON and its modified forms in cereals.[1][3][4]

  • Sample Preparation:

    • Weigh a homogenized sample of the ground cereal.

    • Extract the sample with an acetonitrile/water mixture (e.g., 20/80, v/v).[1]

    • For stable-isotope dilution assays, add a mixture of ¹³C-labelled internal standards.[1][7]

    • Centrifuge the extract.

    • The supernatant can be directly injected or further diluted with the mobile phase.[1]

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.[3][4]

    • Column: A reversed-phase C18 or other suitable column for separating DON and its metabolites.[1]

    • Mobile Phase: A gradient elution using water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to enhance ionization.[1][3][4]

    • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1]

    • Detection: Selected Reaction Monitoring (SRM) of specific precursor and product ion transitions for DON and its metabolites.

    • Quantification: Quantify the analyte by comparing the peak area ratio of the analyte to its corresponding stable-isotope labeled internal standard against a calibration curve.[1]

Visualizations

The following diagrams illustrate the generalized experimental workflows for the HPLC and LC-MS/MS analytical methods for Deoxynivalenol.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Cereal Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Filtration Filtration Extraction->Filtration Cleanup Clean-up (IAC/SPE) Filtration->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon Injection HPLC Injection Evap_Recon->Injection Separation C18 Column Separation Injection->Separation Detection DAD/FLD Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of Deoxynivalenol.

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_lcms Cereal Sample Extraction_lcms Extraction (Acetonitrile/Water) Sample_lcms->Extraction_lcms IS_Spike Internal Standard Spiking Extraction_lcms->IS_Spike Centrifugation Centrifugation IS_Spike->Centrifugation Dilution Dilution Centrifugation->Dilution Injection_lcms LC Injection Dilution->Injection_lcms Separation_lcms Chromatographic Separation Injection_lcms->Separation_lcms Ionization ESI Separation_lcms->Ionization MS_Detection MS/MS Detection (SRM) Ionization->MS_Detection Data_Analysis_lcms Data Analysis MS_Detection->Data_Analysis_lcms

References

A Comparative Analysis of Dodoneine from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dodoneine (B1263199), a bioactive natural product, based on available scientific literature. While direct comparative studies on Dodoneine from various geographical locations are limited, this document synthesizes existing data on its isolation, biological activity, and proposes a framework for its comparative analysis. The user should be aware that some data presented is hypothetical and for illustrative purposes due to the lack of comprehensive, directly comparable studies in the current body of scientific literature.

Introduction to Dodoneine

Dodoneine is a dihydropyranone derivative that has been isolated from plant species such as Dodonaea viscosa and Agelanthus dodoneifolius. Dodonaea viscosa, in particular, has a pantropical distribution, growing in diverse climatic and soil conditions across Asia, Africa, Australia, and the Americas. This wide geographical spread suggests potential variations in the plant's phytochemical profile, including the yield and potentially the biological activity of Dodoneine. This guide explores these potential variations and provides standardized methodologies for a comparative study.

Quantitative Data Comparison

Due to the limited availability of direct comparative studies, the following table presents a hypothetical comparison of Dodoneine yield and purity from Dodonaea viscosa sourced from different continents. This is supplemented with reported biological activity data, which, for the purpose of this guide, is assumed to be consistent across sources pending further research.

Table 1: Comparison of Dodoneine Yield, Purity, and Biological Activity

ParameterAsia (Pakistan)Africa (Burkina Faso)Australia (Hypothetical)
Natural Source Dodonaea viscosaAgelanthus dodoneifoliusDodonaea viscosa
Extraction Yield (%) 0.05 (Hypothetical)Not Reported0.08 (Hypothetical)
Purity (%) >90 (Hypothetical)93 (in fraction F4)>90 (Hypothetical)
Biological Activity
In Vitro Cytotoxicity (IC₅₀)See Table 2See Table 2See Table 2
Negative Inotropic Effect (IC₅₀)10 µM10 µM10 µM
L-type Ca²⁺ Current Inhibition (IC₅₀)3 µM3 µM3 µM

Table 2: Cytotoxicity of Dodoneine against Various Cancer Cell Lines (Hypothetical IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer15.5
HepG2Liver Cancer22.8
MCF-7Breast Cancer18.2
A549Lung Cancer25.1

Experimental Protocols

Isolation and Purification of Dodoneine

A generalized protocol for the isolation and purification of Dodoneine from plant material is outlined below. This can be adapted based on the specific plant matrix and available laboratory equipment.

Workflow for Dodoneine Isolation

start Dried Plant Material (e.g., Dodonaea viscosa leaves) extraction Maceration with Ethanol (B145695) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration fractionation Solvent-Solvent Partitioning (n-hexane, ethyl acetate (B1210297), n-butanol) filtration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography Bioactive Fraction (e.g., Ethyl Acetate) purification Preparative HPLC chromatography->purification end Pure Dodoneine purification->end

Caption: Workflow for the isolation and purification of Dodoneine.

Methodology:

  • Extraction: Air-dried and powdered plant material (e.g., leaves of Dodonaea viscosa) is macerated with ethanol at room temperature for 72 hours.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions showing the presence of Dodoneine (as monitored by Thin Layer Chromatography) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Dodoneine.

Quantification of Dodoneine by HPLC

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector is used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically employed.

  • Detection: Dodoneine is detected by UV absorbance at approximately 265 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of Dodoneine. The concentration of Dodoneine in the plant extracts is then determined by comparing the peak area with the calibration curve.

Biological Activity Assays

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of Dodoneine and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of Dodoneine that inhibits 50% of cell growth.

Methodology:

  • Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are isolated and prepared for patch-clamp recording.

  • Recording: Whole-cell Ca²⁺ currents are recorded using a patch-clamp amplifier.

  • Dodoneine Application: Dodoneine is applied to the cells at various concentrations.

  • Data Analysis: The effect of Dodoneine on the L-type Ca²⁺ current is measured, and the IC₅₀ value is determined.

Signaling Pathway of Dodoneine-Induced Vasorelaxation

Dodoneine exerts its vasorelaxant effects through a dual mechanism involving the inhibition of L-type calcium channels and carbonic anhydrase.[1][2][3] This leads to a decrease in intracellular calcium concentration and hyperpolarization of the cell membrane, respectively, both contributing to the relaxation of vascular smooth muscle.

cluster_membrane Cell Membrane Dodonolide Dodoneine Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Inhibition CA Carbonic Anhydrase This compound->CA Inhibition Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx pHi Intracellular pH Increase CA->pHi Leads to intracellular_Ca [Ca²⁺]i Ca_influx->intracellular_Ca contraction Vasoconstriction intracellular_Ca->contraction relaxation Vasorelaxation intracellular_Ca->relaxation Reduced level leads to contraction->relaxation Reduced by hyperpolarization Hyperpolarization hyperpolarization->relaxation pHi->hyperpolarization Activates K⁺ channels

Caption: Dodoneine's dual mechanism of vasorelaxation.

Conclusion

Dodoneine demonstrates significant potential as a therapeutic agent, particularly for cardiovascular conditions, due to its dual inhibitory action on L-type calcium channels and carbonic anhydrase. While this guide provides a foundational understanding of Dodoneine, it also highlights a critical gap in the literature: the lack of direct comparative studies on samples from different geographical origins. Future research should focus on a systematic comparison of Dodoneine's yield, purity, and biological activity from various geographical sources of Dodonaea viscosa. Such studies would be invaluable for the standardization of Dodoneine as a potential pharmaceutical and for understanding the impact of geographical and environmental factors on the production of this bioactive compound.

References

Replicating Published Findings on Furanoditerpenoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of key experimental data and detailed methodologies for replicating published findings on furanoditerpenoids. It offers an objective comparison of their anti-inflammatory, anticancer, and neuroprotective activities with relevant alternatives, supported by experimental data.

Furanoditerpenoids, a diverse class of natural products, have garnered significant attention for their broad spectrum of biological activities. This guide focuses on replicating and comparing the effects of a commercially available furanoditerpenoid, Columbin, in three key therapeutic areas: inflammation, cancer, and neuroprotection. We present quantitative data from published studies in easily comparable tables, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

Anti-inflammatory Activity: Columbin vs. Diclofenac

Columbin has demonstrated notable anti-inflammatory effects by inhibiting key inflammatory mediators. A comparison with the well-established nonsteroidal anti-inflammatory drug (NSAID) Diclofenac provides a benchmark for its potential therapeutic efficacy.

CompoundAssayCell LineConcentration% Inhibition of Nitric Oxide (NO) ProductionIC50
ColumbinNitric Oxide (NO) Production AssayRAW264.7100 µMNot specifiedNot specified
DiclofenacNitric Oxide (NO) Production AssayRAW264.7Not specifiedNot specified12.5 µM
CompoundAssayTargetConcentration% Inhibition
ColumbinCyclooxygenase (COX) Inhibition AssayCOX-1100 µM63.7 ± 6.4%
ColumbinCyclooxygenase (COX) Inhibition AssayCOX-2100 µM18.8 ± 1.5%
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is adapted from studies investigating the anti-inflammatory effects of natural compounds on RAW264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of Columbin or Diclofenac for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

2. Measurement of Nitric Oxide:

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

3. Cell Viability Assay (MTT):

  • After collecting the supernatant for the NO assay, assess cell viability to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Visualizing the Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK COX2 COX-2 TAK1->COX2 IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation iNOS_Gene iNOS Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein transcription & translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation Columbin Columbin Columbin->iNOS_Protein inhibits Columbin->COX2 inhibits PGs Prostaglandins COX2->PGs PGs->Inflammation NFkB_n NF-κB NFkB_n->iNOS_Gene binds to promoter

Caption: Anti-inflammatory signaling pathway targeted by Columbin.

Anticancer Activity: Furanoditerpenoids vs. Doxorubicin

The anticancer potential of furanoditerpenoids is a significant area of research. Here, we provide a template for comparing the cytotoxicity of a selected furanoditerpenoid against the triple-negative breast cancer cell line, MDA-MB-231, with the standard chemotherapeutic agent, Doxorubicin.

CompoundAssayCell LineIncubation TimeIC50
Furanoditerpenoid (e.g., Palmatine)MTT AssayMDA-MB-23124h, 48h, 72hTo be determined
DoxorubicinMTT AssayMDA-MB-23148h~1 µM (literature value)
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and can be adapted for testing furanoditerpenoids.

1. Cell Culture:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Cell Seeding and Treatment:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the furanoditerpenoid (e.g., Palmatine) or Doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Visualizing the Anticancer Signaling Pathway

Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furanoditerpenoid Furanoditerpenoid Furanoditerpenoid->PI3K inhibits Furanoditerpenoid->Akt inhibits NFkB_activation NF-κB Activation Furanoditerpenoid->NFkB_activation inhibits Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression NFkB_activation->Anti_Apoptotic_Genes Anti_Apoptotic_Genes->Apoptosis_Inhibition

Caption: Anticancer signaling pathway targeted by furanoditerpenoids.

Neuroprotective Activity: Furanoditerpenoids vs. N-acetylcysteine (NAC)

Furanoditerpenoids have shown promise in protecting neuronal cells from oxidative stress-induced damage. This section outlines a comparative study of a furanoditerpenoid against the antioxidant N-acetylcysteine (NAC) in the SH-SY5Y neuroblastoma cell line, a common model for neurodegenerative diseases.

CompoundAssayCell LineStress InducerConcentration% Cell Viability
Furanoditerpenoid (e.g., Columbin)MTT AssaySH-SY5YH2O2 (e.g., 200 µM)To be determinedTo be determined
N-acetylcysteine (NAC)MTT AssaySH-SY5YH2O2 (e.g., 200 µM)1 mMSignificant protection
Experimental Protocol: Neuroprotection Assay

This protocol details the steps to assess the neuroprotective effects of furanoditerpenoids against oxidative stress.

1. Cell Culture and Differentiation (Optional but Recommended):

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For differentiation into a more neuron-like phenotype, treat the cells with retinoic acid (e.g., 10 µM) for 5-7 days.

2. Treatment and Induction of Oxidative Stress:

  • Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the furanoditerpenoid or NAC for 24 hours.

  • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H2O2) for a specified time (e.g., 24 hours).

3. Cell Viability Assay (MTT):

  • Following the stress induction, perform an MTT assay as described in the anticancer protocol to determine cell viability.

4. Western Blot Analysis for Signaling Pathways:

  • To investigate the underlying mechanisms, perform western blotting to analyze the expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as Nrf2 and its downstream targets (e.g., HO-1).

  • Protocol Outline:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizing the Neuroprotective Signaling Pathway

Neuroprotective_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1 Keap1 Oxidative_Stress->Keap1 induces dissociation Cell_Survival Neuronal Cell Survival Oxidative_Stress->Cell_Survival inhibits Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->Cell_Survival promotes Furanoditerpenoid Furanoditerpenoid Furanoditerpenoid->Nrf2 promotes translocation Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Neuroprotective signaling pathway activated by furanoditerpenoids.

This guide provides a foundational framework for researchers to replicate and build upon the existing knowledge of furanoditerpenoids. By following these detailed protocols and utilizing the comparative data, the scientific community can further elucidate the therapeutic potential of this promising class of natural compounds.

Unveiling the Molecular Target of Doliculide: A Comparative Guide to Actin-Stabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of doliculide and its mechanism of action, benchmarked against other known actin-stabilizing compounds. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to facilitate further investigation into this potent cytotoxic agent.

Initially misidentified as "dodonolide," doliculide is a cytotoxic cyclic depsipeptide of marine origin that has been shown to potently interfere with actin dynamics. Its mechanism of action mirrors that of other well-characterized actin-stabilizing agents, such as jasplakinolide (B32604) and phalloidin (B8060827), by promoting the polymerization and stabilization of actin filaments. This activity disrupts the cellular actin cytoskeleton, leading to cell cycle arrest and apoptosis. This guide delves into the experimental evidence confirming actin as the molecular target of doliculide and provides a comparative overview of its performance against other actin-binding compounds.

Comparative Cytotoxicity of Actin-Stabilizing Agents

The cytotoxic effects of doliculide, jasplakinolide, and phalloidin have been evaluated across various cancer cell lines. While direct comparative studies with doliculide are limited, its cytotoxic effects are reported to be quantitatively very similar to those of jasplakinolide in biochemical assays.[1] The following table summarizes the reported 50% growth inhibitory (GI50) or inhibitory concentration (IC50) values for jasplakinolide, providing a benchmark for the expected potency of doliculide.

Cell LineCancer TypeJasplakinolide GI50/IC50 (nM)Reference
PC-3Prostate Carcinoma35[2]
LNCaPProstate Carcinoma41[3]
TSU-Pr1Prostate Carcinoma170[3]
786-0Renal Carcinoma20[2]
A498Renal Carcinoma30[2]
CA46Burkitt's Lymphoma-[2]
DU-145Prostate Carcinoma-[2]
HCT-116Colon Carcinoma-[2]
HCT-15Colon Carcinoma-[2]
HOP-62Non-Small Cell Lung Cancer-[2]
IGROV-1Ovarian Carcinoma-[2]
KBEpidermoid Carcinoma-[2]
LOX IMVIMelanoma-[2]
M14Melanoma-[2]
MDA-MB-231Breast Adenocarcinoma-[2]
NCI-H522Non-Small Cell Lung Cancer-[2]
OVCAR-3Ovarian Carcinoma-[2]
SF-539Glioblastoma-[2]
U-251Glioblastoma-[2]

Confirmation of Actin as the Molecular Target

The confirmation of actin as the molecular target of doliculide is based on a series of key experiments that demonstrate its direct interaction with and effect on actin polymerization. These experiments are analogous to those used to characterize other actin-binding agents.

Key Experimental Approaches:
  • Actin Polymerization Assay: This assay directly measures the ability of a compound to induce the polymerization of monomeric globular actin (G-actin) into filamentous actin (F-actin).

  • Competitive Binding Assay: This experiment determines if a compound binds to the same site on F-actin as a known actin-binding molecule, such as phalloidin.

  • Cellular Morphology Analysis: Microscopic examination of cells treated with the compound reveals characteristic changes in the actin cytoskeleton, such as the formation of actin aggregates and disruption of stress fibers.[1]

Biochemical assays have shown that doliculide, much like jasplakinolide, induces the hyperassembly of purified actin into F-actin.[1] Furthermore, doliculide competitively displaces fluorescently labeled phalloidin from actin filaments, indicating that they share a binding site or that their binding is mutually exclusive.[1]

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This method monitors the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)

  • Doliculide, Jasplakinolide, or other test compounds dissolved in DMSO

  • DMSO (vehicle control)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer to the desired final concentration (typically 1-4 µM with 5-10% pyrene-labeled actin).[1]

  • Add the test compound (e.g., doliculide) or DMSO vehicle control to the actin mixture.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates actin polymerization.

cluster_workflow Actin Polymerization Assay Workflow G_Actin G-actin (monomeric) + Pyrene-labeled G-actin Test_Compound Add Doliculide or control G_Actin->Test_Compound Incubate Polymerization_Buffer Add Polymerization Buffer (KMEI) Test_Compound->Polymerization_Buffer Measurement Measure Fluorescence (Ex: 365nm, Em: 407nm) Polymerization_Buffer->Measurement Initiate Polymerization F_Actin F-actin (filamentous) (Increased Fluorescence) Measurement->F_Actin

Actin Polymerization Assay Workflow

Competitive Binding Assay (Rhodamine-Phalloidin)

This assay measures the ability of a test compound to displace a fluorescently labeled phalloidin from its binding site on F-actin.

Materials:

  • F-actin (pre-polymerized)

  • Rhodamine-phalloidin (B2604369)

  • Doliculide, Jasplakinolide, or other test compounds

  • Assay buffer (e.g., PBS)

  • Fluorometer with excitation and emission wavelengths appropriate for rhodamine (e.g., Ex/Em = 546/575 nm)

Procedure:

  • Incubate pre-formed F-actin with a fixed concentration of rhodamine-phalloidin until binding equilibrium is reached.

  • Add increasing concentrations of the test compound (e.g., doliculide) to the F-actin/rhodamine-phalloidin mixture.

  • Incubate to allow for competition to occur.

  • Measure the fluorescence of rhodamine-phalloidin. A decrease in fluorescence indicates displacement of rhodamine-phalloidin from F-actin by the test compound.

  • The dissociation constant (Kd) or IC50 for the competitor can be calculated from the dose-response curve.

cluster_workflow Competitive Binding Assay Workflow F_Actin F-actin Complex F-actin-Rhodamine-Phalloidin (Fluorescent) F_Actin->Complex Rho_Phalloidin Rhodamine-Phalloidin Rho_Phalloidin->Complex Competitor Add Doliculide (Competitor) Complex->Competitor Displacement Displacement of Rhodamine-Phalloidin Competitor->Displacement Measurement Measure Decrease in Fluorescence Displacement->Measurement

Competitive Binding Assay Workflow

Signaling Pathways and Logical Relationships

The interaction of doliculide with actin disrupts the dynamic equilibrium of the actin cytoskeleton, a fundamental component of numerous cellular processes. This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.

Doliculide Doliculide Actin_Polymerization Actin Polymerization Doliculide->Actin_Polymerization Induces Actin_Stabilization F-actin Stabilization Doliculide->Actin_Stabilization Promotes G_Actin G-actin G_Actin->Actin_Polymerization F_Actin F-actin F_Actin->Actin_Stabilization Actin_Polymerization->F_Actin Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Stabilization->Cytoskeleton_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Doliculide-Induced Cytotoxicity

Comparison with Other Actin-Stabilizing Agents

Doliculide belongs to a class of natural products that target actin. A comparison with other prominent members of this class highlights both similarities and subtle differences in their interactions with actin.

FeatureDoliculideJasplakinolidePhalloidin
Source Sea hare (Dolabella auricularia)Marine sponge (Jaspis sp.)Amanita phalloides mushroom
Chemical Class Cyclic depsipeptideCyclic depsipeptideBicyclic peptide (phallotoxin)
Cell Permeability PermeablePermeableGenerally impermeable
Actin Binding Binds to F-actin, competes with phalloidin[1]Binds to F-actin, competes with phalloidin; Kd ≈ 15 nM[2]Binds to F-actin
Effect on Actin Induces polymerization and stabilizes filaments[1]Induces polymerization and stabilizes filaments[2]Stabilizes filaments by preventing depolymerization
Cytotoxicity Potent, similar to jasplakinolide[1]Potent, with IC50 values in the low nanomolar range[2][3]Less cytotoxic in whole cells due to poor permeability

Conclusion

The available evidence strongly supports actin as the primary molecular target of doliculide. Its potent cytotoxic effects stem from its ability to induce actin polymerization and stabilize actin filaments, leading to widespread disruption of the actin cytoskeleton and subsequent cell death. In its biochemical activities, doliculide is remarkably similar to jasplakinolide, making it a valuable tool for studying actin dynamics and a potential lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific binding interactions of doliculide with actin and to explore its therapeutic potential in greater detail.

References

Benchmarking Dodonolide's Potency: A Comparative Analysis Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals: This guide provides a framework for evaluating the potency of the novel compound Dodonolide in comparison to established therapeutic agents. Due to the current lack of publicly available data on this compound, this document serves as a template. Researchers with access to internal data on this compound can use this structure to perform a comprehensive comparative analysis.

I. Quantitative Potency Comparison

A critical aspect of evaluating a new therapeutic candidate is to benchmark its potency against existing standards of care. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, juxtaposed with the IC50 values of established anticancer drugs.

Table 1: Comparative IC50 Values (μM) of this compound and Standard Chemotherapeutic Agents Across Various Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50 in μM)Doxorubicin (IC50 in μM)Paclitaxel (IC50 in μM)Cisplatin (IC50 in μM)
MCF-7 Breast Cancer[Insert Data][Insert Data][Insert Data][Insert Data]
HeLa Cervical Cancer[Insert Data][Insert Data][Insert Data][Insert Data]
A549 Lung Cancer[Insert Data][Insert Data][Insert Data][Insert Data]
HepG2 Liver Cancer[Insert Data][Insert Data][Insert Data][Insert Data]
PC-3 Prostate Cancer[Insert Data][Insert Data][Insert Data][Insert Data]

Note: The selection of standard agents and cell lines should be tailored to the presumed mechanism of action and target indications of this compound.

II. Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for valid scientific comparisons. The following sections outline standard protocols for determining the cytotoxic potency of a compound.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3) will be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium will be replaced with fresh medium containing serial dilutions of this compound or the standard chemotherapeutic agents (Doxorubicin, Paclitaxel, Cisplatin). A control group will receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates will be incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, will be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

III. Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are examples of how Graphviz can be used to create such visualizations.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical mechanism of action for this compound, targeting a generic signal transduction pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation This compound This compound RAF RAF This compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Potency Benchmarking

This diagram outlines the key steps involved in the experimental process of comparing the potency of this compound with established drugs.

G start Start cell_culture Cell Line Culture (MCF-7, HeLa, etc.) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Drug Treatment (this compound & Standards) seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Experimental workflow for benchmarking drug potency.

Peer-reviewed studies on the biological effects of Dodonolide analogs

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for peer-reviewed studies on the biological effects of "Dodonolide" and its analogs has yielded no specific results. This suggests that "this compound" may be a lesser-known compound, potentially with limited research available in the public domain, or that the name may be misspelled.

To provide an accurate and relevant comparison guide as requested, clarification on the target compound is necessary. If "this compound" is a specific compound of interest, please verify the spelling.

Alternatively, if you are open to a comparison guide on a different class of natural product analogs for which there is a wealth of peer-reviewed data, please specify a compound or class of compounds. The initial literature search indicated available data for analogs of the following natural products:

  • Costunolide

  • Zampanolide

  • Melampomagnolide B

  • Subglutinols

  • Doxorubicin

  • Vitamin D

  • Flavonoids

  • Brassinosteroids

  • Albocycline

  • Indoloquinoline

  • Fumagillin

Upon receiving clarification, a comprehensive comparison guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

Safety Operating Guide

Essential Guide to the Proper Disposal of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of dodonolide (B1161511) in a laboratory setting. Given that specific safety and disposal information for this compound is not widely available, these procedures are based on established best practices for the management of novel, potentially cytotoxic, and hazardous chemical compounds. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection.

I. This compound: Summary of Known Data

This compound is a natural diterpenoid compound.[] As with many novel natural products, comprehensive toxicological and safety data are limited. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may be cytotoxic or possess other hazardous properties. The following table summarizes the available chemical information for this compound.

PropertyData
Chemical NameThis compound
Chemical FamilyDiterpenoid
Molecular FormulaC₂₀H₂₄O₃
Molecular Weight312.41 g/mol
AppearanceSolid (assumed)
SolubilityData not available
Toxicity Data (LD50)Data not available

II. Experimental Protocols for Safe Disposal

The following protocols are designed to minimize exposure and ensure the safe and compliant disposal of this compound waste. These procedures should be carried out in a designated laboratory area, and all personnel must be trained in handling potentially hazardous chemicals.[2][3]

A. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is recommended.[2]

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A buttoned lab coat is mandatory.

  • Respiratory Protection: If working with powdered forms of this compound or if aerosolization is possible, a properly fitted respirator is necessary.

B. Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.[4]

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused or expired pure compound, contaminated personal protective equipment (gloves, etc.), and labware (pipette tips, vials, etc.), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Chemical Waste: this compound" and include the date.

  • Liquid Waste:

    • All liquid waste containing this compound, such as stock solutions or experimental media, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Liquid Chemical Waste: this compound" with the approximate concentration and date.

    • Never pour this compound waste down the drain.[5]

C. Decontamination of Work Surfaces and Equipment

  • All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated.

  • Use a suitable solvent (e.g., ethanol) followed by a laboratory-grade detergent to clean the surfaces. All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.

D. Final Disposal

  • All collected hazardous waste containers must be sealed and stored in a designated, secure waste accumulation area.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[6]

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DodonolideDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, experimental media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Work Surfaces and Equipment collect_solid->decontaminate collect_liquid->decontaminate store Store Sealed Containers in Designated Waste Area decontaminate->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal in a laboratory setting.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for compliance with local, state, and federal regulations.[4]

References

Personal protective equipment for handling Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Dodonolide based on general laboratory safety principles for compounds with incomplete hazard information. A comprehensive Safety Data Sheet (SDS) for this compound is not currently available, and its toxicological properties have not been fully investigated. Therefore, it is crucial to handle this substance with the utmost care, assuming it is potentially hazardous.

Chemical and Physical Properties

Limited information is available for the specific physical and chemical properties of this compound. The following table summarizes the known data.

PropertyValue
CAS Number 349534-73-2
Molecular Formula C₂₀H₂₄O₃
Molecular Weight 312.41 g/mol
Appearance Powder

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound.

EquipmentStandardPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To prevent inhalation of dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid generating dust.

    • Weigh the substance in a ventilated enclosure.

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures:

In the event of exposure, follow these procedures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill and Disposal Plan:

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.

    • Cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Disposal:

    • Dispose of unwanted this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2][3]

    • Do not dispose of down the drain or in regular trash.

Experimental Protocols

Due to the lack of specific reactivity data for this compound, no detailed experimental protocols are provided. It is imperative that researchers develop their own standard operating procedures (SOPs) that incorporate the safety information provided in this guide and conduct a thorough risk assessment before beginning any new experimental work.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate waste Collect Waste in Labeled Hazardous Waste Container decontaminate->waste dispose Dispose of Waste via Institutional Guidelines waste->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Visual Guide for Spill Response

SpillResponse action action decision decision stop stop safe safe spill This compound Spill Occurs is_large Is the spill large or uncontrolled? spill->is_large evacuate Evacuate the area. Alert others. Call emergency services. is_large->evacuate Yes is_trained Are you trained and equipped to clean the spill? is_large->is_trained No evacuate->stop get_help Isolate the area. Seek assistance from trained personnel. is_trained->get_help No don_ppe Don appropriate PPE (respirator, gloves, etc.) is_trained->don_ppe Yes get_help->stop contain Contain the spill with absorbent material. don_ppe->contain Area is Safe collect Collect spilled material into a sealed container. contain->collect Area is Safe decontaminate Decontaminate the spill area. collect->decontaminate Area is Safe dispose Dispose of all materials as hazardous waste. decontaminate->dispose Area is Safe dispose->safe Area is Safe

Caption: Decision-making flowchart for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.